Azido-PEG2-acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[2-(2-azidoethoxy)ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O4/c8-10-9-2-4-14-6-5-13-3-1-7(11)12/h1-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHDSRSXQAOLJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCN=[N+]=[N-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1167575-20-3 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-(2-carboxyethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1167575-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1312309-63-9 | |
| Record name | 3-[2-(2-Azidoethoxy)ethoxy]propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1312309-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Azido-PEG2-acid: A Comprehensive Technical Guide for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Azido-PEG2-acid, a heterobifunctional linker crucial for advancements in bioconjugation, drug delivery, and materials science. This document details the molecule's core properties, provides explicit experimental protocols for its use, and illustrates a typical workflow for its application in creating molecular conjugates.
Core Properties of this compound
This compound is a versatile chemical tool featuring a terminal azide group and a carboxylic acid, separated by a two-unit polyethylene glycol (PEG) spacer. This structure allows for the sequential and orthogonal conjugation of two different molecules. The hydrophilic PEG linker enhances the solubility of the resulting conjugate in aqueous media.[1]
Quantitative Data Summary
For ease of reference and comparison, the key quantitative data for this compound are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C7H13N3O4 | [2][3] |
| Molecular Weight | 203.2 g/mol | [2][3] |
| CAS Number | 1312309-63-9 | [2] |
| Purity | Typically ≥95% | [2] |
| Appearance | Colorless to light yellow liquid/oil | [3] |
| Solubility | Soluble in water and most organic solvents | [3] |
| Storage Conditions | Store at -20°C, keep dry and protected from light | [2][3] |
Experimental Protocols
The utility of this compound lies in the reactivity of its two terminal functional groups. The carboxylic acid can be activated to react with primary amines, forming a stable amide bond. The azide group can undergo a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry," to form a stable triazole linkage with an alkyne-containing molecule.
Below is a detailed two-stage experimental protocol for a common application: the conjugation of a protein to a small molecule via the this compound linker.
Stage 1: Amide Bond Formation via EDC/NHS Chemistry
This stage involves the activation of the carboxylic acid on this compound and its subsequent reaction with a primary amine on a protein.
Materials:
-
This compound
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Reaction Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.5)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Preparation of Reactants:
-
Dissolve the protein of interest in the Reaction Buffer to a desired concentration (e.g., 2 mg/mL).
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.
-
Immediately before use, prepare 10 mg/mL stock solutions of EDC and sulfo-NHS in Activation Buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine the this compound stock solution with Activation Buffer.
-
Add a 1.5-fold molar excess of both EDC and sulfo-NHS stock solutions to the this compound solution.
-
Incubate the reaction mixture at room temperature for 15-30 minutes with gentle mixing.
-
-
Conjugation to the Protein:
-
Add a 10- to 20-fold molar excess of the activated this compound solution to the protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching and Purification:
-
To quench any unreacted sulfo-NHS esters, add the Quenching Solution to a final concentration of 20-50 mM and incubate for 15-30 minutes.
-
Purify the resulting azide-functionalized protein using size-exclusion chromatography or dialysis to remove excess linker and reagents.
-
Stage 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This stage describes the "click" reaction between the azide-functionalized protein and an alkyne-containing small molecule.
Materials:
-
Azide-functionalized protein from Stage 1
-
Alkyne-containing small molecule
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable Cu(I) stabilizing ligand
-
Reaction Buffer (e.g., PBS, pH 7.0)
Procedure:
-
Preparation of Reactants:
-
Prepare a stock solution of the alkyne-containing small molecule in a suitable solvent (e.g., DMSO).
-
Prepare a 100 mM stock solution of CuSO4 in water.
-
Prepare a 200 mM stock solution of THPTA in water.
-
Freshly prepare a 1 M stock solution of sodium ascorbate in water.
-
-
"Click" Reaction:
-
In a reaction tube, combine the azide-functionalized protein with a 5- to 10-fold molar excess of the alkyne-containing small molecule.
-
Prepare the copper catalyst solution by mixing the CuSO4 and THPTA stock solutions in a 1:2 molar ratio. Let it stand for a few minutes.
-
Add the copper catalyst solution to the protein-alkyne mixture to a final copper concentration of 0.1-1 mM.
-
Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 1-5 mM.
-
-
Incubation and Purification:
-
Incubate the reaction mixture for 1-4 hours at room temperature, protected from light if fluorescent molecules are used.
-
Purify the final protein-small molecule conjugate using a suitable method such as size-exclusion chromatography or dialysis to remove the copper catalyst and excess reagents.
-
Visualizing the Workflow
The following diagrams illustrate the chemical structures and the experimental workflow described in the protocols.
References
A Comprehensive Technical Guide to Azido-PEG2-acid (CAS 1312309-63-9)
For Researchers, Scientists, and Drug Development Professionals
Azido-PEG2-acid, with the CAS number 1312309-63-9, is a heterobifunctional polyethylene glycol (PEG) linker. It is a valuable tool in the fields of bioconjugation, drug delivery, and nanotechnology. This guide provides an in-depth overview of its chemical properties, applications, and detailed experimental protocols for its use.
Core Properties and Specifications
This compound is characterized by a terminal azide group (-N₃) and a terminal carboxylic acid group (-COOH), separated by a two-unit polyethylene glycol spacer. This structure imparts desirable properties such as hydrophilicity and biocompatibility to the molecules it modifies.[1] The azide group serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), while the carboxylic acid can be activated to form stable amide bonds with primary amines.[2]
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | References |
| CAS Number | 1312309-63-9 | [3][4][5][6][7] |
| Molecular Formula | C₇H₁₃N₃O₄ | [3][4][5][7] |
| Molecular Weight | 203.19 g/mol | [3][4][7] |
| Appearance | Colorless to light yellow liquid | [4][5][7] |
| Purity | ≥95% | [2][3] |
| Solubility | Good solubility in water and most organic solvents. | [5] |
| Storage Conditions | Store at -20°C, keep in a dry place, and avoid sunlight. | [3][5][7] |
Applications in Research and Drug Development
The bifunctional nature of this compound makes it a versatile linker for a variety of applications, including:
-
Antibody-Drug Conjugates (ADCs): In ADC development, this compound can be used to attach a cytotoxic payload to an antibody. The carboxylic acid can be conjugated to lysine residues on the antibody, and the azide group can be used to attach the drug via click chemistry.[8]
-
PROTACs (Proteolysis Targeting Chimeras): This linker is well-suited for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins.[9] The linker connects a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase.
-
Bioconjugation: this compound is widely used for labeling proteins and nucleic acids.[1]
-
Drug Delivery and Nanotechnology: Its ability to improve solubility and provide a stable linkage makes it useful in developing drug delivery systems and functionalized nanoparticles.[1]
Experimental Protocols
The following are detailed methodologies for the key reactions involving this compound.
Protocol 1: Amide Bond Formation via EDC/NHS Coupling
This protocol describes the activation of the carboxylic acid group of this compound with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester, followed by coupling to an amine-containing molecule.
Materials:
-
This compound
-
Amine-containing molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Anhydrous DMF (Dimethylformamide) or DCM (Dichloromethane)
-
DIPEA (N,N-Diisopropylethylamine) (if the amine is a salt)
-
Reaction vessel
-
Stirring apparatus
Procedure:
-
Preparation of Reactants:
-
Dissolve this compound (1.0 equivalent) in anhydrous DMF or DCM in a reaction vessel.
-
In a separate flask, dissolve the amine-containing molecule (1.1 equivalents) in anhydrous DMF or DCM. If the amine is in a salt form (e.g., hydrochloride), add DIPEA (2-3 equivalents) to neutralize it.
-
-
Activation of Carboxylic Acid:
-
To the solution of this compound, add NHS (1.2 equivalents) and EDC hydrochloride (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
-
Coupling Reaction:
-
Add the solution of the amine-containing molecule to the activated this compound mixture.
-
Allow the reaction to stir at room temperature for 2-12 hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress using an appropriate method such as TLC (Thin Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry).
-
Upon completion, the reaction mixture can be purified by standard chromatographic techniques.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Click Chemistry
This protocol outlines a general method for the "click" reaction between the azide-functionalized molecule (e.g., a protein or a small molecule conjugated with this compound) and an alkyne-functionalized molecule.
Materials:
-
Azide-functionalized molecule
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or other copper-stabilizing ligand
-
Degassed solvent (e.g., t-BuOH/H₂O 1:1 or DMSO)
-
Reaction vessel
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation of Reactants:
-
In a suitable reaction vessel, dissolve the alkyne-functionalized molecule (1.0 equivalent) and the azide-functionalized molecule (1.1 equivalents) in a degassed solvent.
-
-
Preparation of Catalyst:
-
In a separate tube, premix CuSO₄·5H₂O (0.1 - 0.5 equivalents) and a copper-stabilizing ligand like THPTA (1.0 - 5.0 equivalents relative to copper).
-
-
Reaction Setup:
-
Add the copper/ligand solution to the main reaction mixture.
-
Add sodium ascorbate (5.0 equivalents) from a freshly prepared 1M solution in water.
-
Seal the vessel, purge with an inert gas (Argon or Nitrogen), and stir vigorously at room temperature for 12-24 hours.
-
-
Monitoring and Purification:
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the conjugate can be purified using methods such as size-exclusion chromatography or dialysis to remove excess reagents and the copper catalyst.
-
Visualizing Workflows and Pathways
The following diagrams, created using the DOT language, illustrate typical experimental workflows involving this compound.
Caption: Workflow for amide bond formation using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. biochempeg.com [biochempeg.com]
- 4. purepeg.com [purepeg.com]
- 5. This compound CAS#: 1312309-63-9 [amp.chemicalbook.com]
- 6. This compound, 1312309-63-9 | BroadPharm [broadpharm.com]
- 7. chemimpex.com [chemimpex.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. benchchem.com [benchchem.com]
Technical Guide: Spectroscopic Analysis of Azido-PEG2-acid
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Azido-PEG2-acid. It is intended for researchers, scientists, and professionals in the field of drug development who utilize PEG linkers in their work. This document outlines the key spectroscopic characteristics, experimental protocols for data acquisition, and a visual workflow for the analysis process.
This compound is a heterobifunctional linker molecule commonly employed in bioconjugation and drug delivery applications.[1][2] Its structure incorporates an azide group, a hydrophilic diethylene glycol (PEG) spacer, and a terminal carboxylic acid. The azide functionality allows for "click chemistry" reactions with alkyne-containing molecules, while the carboxylic acid can be activated to react with primary amines.[1][2]
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value |
| IUPAC Name | 3-[2-(2-azidoethoxy)ethoxy]propanoic acid[3][4] |
| Synonyms | N3-PEG2-COOH, 9-azido-4,7-dioxanonanoic acid[3] |
| CAS Number | 1312309-63-9[3][5] |
| Molecular Formula | C₇H₁₃N₃O₄[4][5] |
| Molecular Weight | 203.20 g/mol [4][5] |
Spectroscopic Data
The structural integrity and purity of this compound are typically confirmed by ¹H NMR and Mass Spectrometry. Commercial suppliers often provide data confirming that the spectra are consistent with the expected structure.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful technique for the structural elucidation of PEG-containing molecules.[6][7] The proton NMR spectrum of this compound exhibits characteristic signals for the methylene protons of the ethylene glycol backbone and the terminal functional groups.
¹H NMR Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 3.75 | Triplet | 2H | -O-CH₂ -CH₂-COOH |
| ~ 3.65 | Multiplet | 4H | -O-CH₂ -CH₂ -O- |
| ~ 3.60 | Triplet | 2H | N₃-CH₂-CH₂ -O- |
| ~ 3.40 | Triplet | 2H | N₃-CH₂ -CH₂-O- |
| ~ 2.60 | Triplet | 2H | -O-CH₂-CH₂ -COOH |
Note: Predicted chemical shifts are based on typical values for similar PEG structures and may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound. Electrospray ionization (ESI) is a common method for analyzing PEG compounds.[8]
Mass Spectrometry Data
| Ion | Calculated m/z |
| [M+H]⁺ | 204.0979 |
| [M+Na]⁺ | 226.0798 |
| [M+K]⁺ | 242.0538 |
Note: The calculated m/z values are based on the monoisotopic mass of the most common isotopes.
Experimental Protocols
The following are generalized protocols for obtaining NMR and MS data for this compound.
¹H NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition :
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.[6]
-
Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
-
Data Processing :
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum and calibrate the chemical shift scale to the TMS signal.
-
Integrate the peaks to determine the relative number of protons.
-
Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol
-
Sample Preparation : Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a solvent compatible with mass spectrometry, such as a mixture of water and acetonitrile with a small amount of formic acid or ammonium acetate to promote ionization.
-
Data Acquisition :
-
The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.[8]
-
Acquire the mass spectrum in positive ion mode using an ESI source.
-
Typical ESI source parameters include a capillary voltage of 3-4 kV, a drying gas temperature of 250-350 °C, and a nebulizer pressure of 20-40 psi.
-
-
Data Analysis :
-
Analyze the resulting spectrum to identify the mass-to-charge ratios of the molecular ions (e.g., [M+H]⁺, [M+Na]⁺).
-
Compare the observed m/z values with the calculated theoretical values to confirm the identity of the compound.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. This compound, 1312309-63-9 | BroadPharm [broadpharm.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | C7H13N3O4 | CID 60146181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ingenieria-analitica.com [ingenieria-analitica.com]
Navigating the Solution: A Technical Guide to the Solubility of Azido-PEG2-acid
For researchers, scientists, and drug development professionals, understanding the solubility of linker molecules is a critical first step in the successful design and execution of bioconjugation, drug delivery, and diagnostic development. This in-depth technical guide focuses on the solubility characteristics of Azido-PEG2-acid, a commonly utilized bifunctional linker.
This compound possesses a hydrophilic polyethylene glycol (PEG) spacer, which generally imparts good aqueous solubility.[1][2][3][4] The terminal azide and carboxylic acid groups provide reactive handles for conjugation to various molecules. This guide provides a comprehensive overview of its solubility in different solvent systems, outlines experimental protocols for solubility determination, and presents a logical workflow for solvent selection and testing.
Quantitative Solubility Data
While specific quantitative solubility data for this compound is not extensively published in peer-reviewed literature, information from suppliers and related compounds indicates a favorable solubility profile in a range of common laboratory solvents. The hydrophilic nature of the short PEG chain is a key determinant of its solubility.[1][2] The following table summarizes the expected solubility of this compound based on available data for this and structurally similar PEGylated molecules.
| Solvent Class | Solvent Examples | Expected Solubility | Rationale & Remarks |
| Aqueous Buffers | Phosphate-Buffered Saline (PBS), Tris Buffer, HEPES Buffer | Good | The hydrophilic PEG spacer and the ionizable carboxylic acid group contribute to good solubility in aqueous media.[3][5][6] Solubility in aqueous buffers can be pH-dependent. |
| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Highly Soluble | These solvents are capable of solvating a wide range of polar and non-polar compounds and are often recommended for preparing stock solutions of PEGylated molecules.[7][8] |
| Chlorinated Solvents | Dichloromethane (DCM) | Soluble | DCM is often used in the synthesis and purification of PEGylated compounds.[8][9] |
| Ethers | Tetrahydrofuran (THF) | Soluble | THF is another common solvent for PEG-containing molecules.[8] |
| Nitriles | Acetonitrile | Soluble | Acetonitrile is frequently used in reversed-phase chromatography for the purification and analysis of PEGylated compounds, indicating good solubility.[8] |
| Alcohols | Methanol, Ethanol | Soluble | The polarity of short-chain alcohols allows for favorable interactions with the PEG chain. |
Experimental Protocols for Solubility Determination
For precise quantification of solubility in a specific buffer or solvent system, the following experimental protocols can be employed.
Shake-Flask Method for Equilibrium Solubility
This is a standard method for determining the equilibrium solubility of a compound.[10]
Materials:
-
This compound
-
Selected solvent (e.g., PBS, pH 7.4)
-
Sealed vials (e.g., glass vials with screw caps)
-
Shaker or rotator providing constant agitation
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)
-
Volumetric flasks and pipettes
Protocol:
-
Preparation of a Supersaturated Solution: Add an excess amount of this compound to a known volume of the test solvent in a sealed vial. The exact amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Equilibration: Place the vial on a shaker or rotator and agitate at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully collect a known volume of the clear supernatant without disturbing the pellet. Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted supernatant using a validated HPLC method to determine the concentration of dissolved this compound.
-
Calculation: The solubility is calculated from the determined concentration and the dilution factor.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for selecting a solvent and determining the solubility of this compound.
References
- 1. biochempeg.com [biochempeg.com]
- 2. This compound, 1312309-63-9 | BroadPharm [broadpharm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. This compound | 1312309-63-9 [chemicalbook.com]
- 5. This compound CAS#: 1312309-63-9 [m.chemicalbook.com]
- 6. This compound CAS#: 1312309-63-9 [amp.chemicalbook.com]
- 7. Azido-PEG2-NHS ester, 1312309-64-0 | BroadPharm [broadpharm.com]
- 8. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 9. Azido-PEG2-azide - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 10. benchchem.com [benchchem.com]
The Core of Connection: An In-depth Technical Guide to Click Chemistry with Azido Linkers
For Researchers, Scientists, and Drug Development Professionals
Click chemistry has revolutionized the landscape of chemical synthesis, bioconjugation, and drug development by offering a suite of reactions that are rapid, efficient, and highly specific. At the heart of this chemical paradigm lies the versatile and bioorthogonal azido group, a key player in the two most prominent click reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This technical guide provides a comprehensive exploration of the mechanisms, experimental protocols, and quantitative data associated with these powerful ligation techniques, empowering researchers to effectively harness their potential.
Core Principles: The Mechanisms of Azide-Alkyne Click Chemistry
The fundamental transformation in both CuAAC and SPAAC is the [3+2] cycloaddition between an azide and an alkyne to form a stable 1,2,3-triazole linkage. However, the mode of activation and the resulting mechanistic pathways differ significantly.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential "click" reaction, boasting an enormous rate acceleration of 107 to 108 compared to the uncatalyzed thermal cycloaddition.[1] This remarkable efficiency is achieved through a copper(I)-mediated catalytic cycle that ensures high yields and exclusive formation of the 1,4-disubstituted triazole regioisomer.
The generally accepted mechanism involves the following key steps:
-
Formation of a Copper-Acetylide Complex: The reaction is initiated by the coordination of a Cu(I) ion to the terminal alkyne, which significantly increases the acidity of the terminal proton. Deprotonation leads to the formation of a copper-acetylide intermediate.
-
Coordination of the Azide: The azide then coordinates to the copper center of the acetylide complex.
-
Cycloaddition: A stepwise process involving the formation of a six-membered copper-containing intermediate is proposed.[1]
-
Ring Contraction and Protonolysis: This intermediate undergoes ring contraction to a triazolyl-copper derivative, followed by protonolysis to release the 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst.[1]
The catalytic cycle is critically dependent on maintaining copper in its +1 oxidation state. In practice, this is often achieved by the in situ reduction of a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.
Copper-stabilizing ligands are essential for efficient and biocompatible CuAAC reactions. They prevent the oxidation of Cu(I) to the inactive Cu(II) state, mitigate copper-induced cytotoxicity, and can further accelerate the reaction rate.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Developed as a copper-free alternative to CuAAC, SPAAC is a bioorthogonal reaction that is ideal for applications in living systems where the cytotoxicity of copper is a concern.[2] The driving force for this reaction is the significant ring strain of a cyclooctyne, the smallest stable cyclic alkyne. This strain, estimated to be around 18 kcal/mol, is released upon the [3+2] cycloaddition with an azide, thereby lowering the activation energy and allowing the reaction to proceed rapidly at physiological temperatures without a catalyst.[3]
The mechanism of SPAAC is a concerted 1,3-dipolar cycloaddition. The azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form a stable triazole linkage. Unlike CuAAC, which is highly regioselective, SPAAC can produce a mixture of regioisomers, depending on the structure of the cyclooctyne.[4]
Quantitative Data Presentation: A Comparative Analysis
The choice between CuAAC and SPAAC often depends on the specific requirements of the application, with a key trade-off between reaction kinetics and biocompatibility. The following tables summarize important quantitative data to aid in this decision-making process.
Table 1: General Comparison of CuAAC and SPAAC
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Biocompatibility | Lower, due to copper cytotoxicity (can be mitigated with ligands)[5][6] | High, ideal for in vivo and live-cell applications[2] |
| Reaction Kinetics | Very fast (second-order rate constants typically 1 to 100 M⁻¹s⁻¹)[4] | Generally slower than CuAAC, highly dependent on the cyclooctyne used (rate constants from 10⁻³ to >1 M⁻¹s⁻¹)[2] |
| Reactants | Terminal alkynes and azides | Strained cyclooctynes and azides |
| Regioselectivity | High, exclusively yields the 1,4-disubstituted triazole isomer[4] | Can produce a mixture of regioisomers depending on the cyclooctyne[4] |
Table 2: Performance of Common Copper Ligands in CuAAC
| Ligand | Relative Reaction Rate | Water Solubility | Biocompatibility | Key Characteristics |
| TBTA | Very High[5][6] | Low[5] | Low[6] | Excellent for organic synthesis, but poor water solubility and higher cytotoxicity limit its use in biological systems.[5][7] |
| THPTA | Moderate[6] | High[5] | Moderate[6] | A water-soluble ligand that is a good choice for aqueous bioconjugation.[7] |
| BTTAA | Very High[5][8] | Moderate[5] | Very High[6] | Offers the highest catalytic activity and excellent biocompatibility, making it ideal for demanding in vivo applications.[8][9] |
Data compiled from fluorogenic assays and cell-based labeling experiments.[7][8]
Table 3: Second-Order Rate Constants for Common Cyclooctynes in SPAAC (with Benzyl Azide)
| Cyclooctyne | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Characteristics |
| BCN | ~0.012 - 0.1[10][11] | Compact and less hydrophobic, but with slower kinetics.[3] |
| DBCO (ADIBO) | ~0.6 - 1.0[10][11] | High reactivity, making it a popular choice for many applications.[2] |
| DIBO | ~0.3 - 0.7[11] | Reacts exceptionally fast, with modifications to its structure further increasing the rate.[12][13] |
| DIBAC | Can be higher than DBCO[10] | Highly reactive cyclooctyne. |
Note: Reaction rates are highly dependent on the specific reactants, solvent, and temperature.[10]
Experimental Protocols
The following are generalized, step-by-step protocols for performing CuAAC and SPAAC reactions. Optimization may be required for specific substrates and applications.
General Protocol for a CuAAC Reaction (Small Molecule Synthesis)
Materials:
-
Azide-containing starting material
-
Alkyne-containing starting material
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Copper-stabilizing ligand (e.g., THPTA or TBTA)
-
Solvent (e.g., t-BuOH/H₂O, DMSO, DMF)
Procedure:
-
Dissolve Reactants: Dissolve the azide and alkyne starting materials in the chosen solvent in a reaction vessel.
-
Prepare Catalyst Premix: In a separate vial, prepare a premix of CuSO₄ and the ligand. A common ratio is 1:5 (CuSO₄:ligand).
-
Add Catalyst: Add the catalyst premix to the reaction mixture with stirring.
-
Initiate Reaction: Prepare a fresh solution of sodium ascorbate in water and add it to the reaction mixture to initiate the reaction. A typical stoichiometry is 1-5 mol% CuSO₄ and 5-10 mol% sodium ascorbate relative to the limiting reagent.
-
Reaction Monitoring: Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS). Reactions are often complete within 1-24 hours at room temperature.
-
Work-up and Purification: Upon completion, quench the reaction (e.g., with EDTA to chelate copper), and purify the product using standard techniques such as extraction, precipitation, or column chromatography.
General Protocol for a SPAAC Reaction (Protein Labeling)
Materials:
-
Azide-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)
-
Cyclooctyne-containing labeling reagent (e.g., DBCO-fluorophore)
-
Solvent for the labeling reagent (e.g., DMSO)
Procedure:
-
Prepare Protein Solution: Ensure the azide-modified protein is in a suitable buffer at a known concentration.
-
Prepare Labeling Reagent: Dissolve the cyclooctyne reagent in a minimal amount of a water-miscible organic solvent like DMSO to create a stock solution.
-
Initiate Conjugation: Add a molar excess (typically 5-20 fold) of the cyclooctyne stock solution to the protein solution. The final concentration of the organic solvent should be kept low (e.g., <10%) to maintain protein stability.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C with gentle mixing. Reaction times can vary from 1 to 24 hours depending on the reactivity of the cyclooctyne and the concentration of the reactants.
-
Purification: Remove the excess, unreacted cyclooctyne reagent using a suitable method for protein purification, such as size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Characterization: Characterize the labeled protein using appropriate techniques (e.g., SDS-PAGE with fluorescence imaging, mass spectrometry).
Conclusion
Click chemistry with azido linkers, encompassing both the copper-catalyzed and strain-promoted azide-alkyne cycloadditions, provides an exceptionally powerful and versatile toolkit for molecular assembly. The choice between CuAAC and SPAAC is dictated by the specific demands of the application, with CuAAC offering superior kinetics for in vitro synthesis and SPAAC providing the biocompatibility essential for studies in living systems. By understanding the core mechanisms, leveraging quantitative data to select the appropriate reagents, and following robust experimental protocols, researchers, scientists, and drug development professionals can effectively employ these reactions to advance their scientific endeavors, from the creation of novel therapeutics to the elucidation of complex biological processes.
References
- 1. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 2. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Leveraging Azido-PEG2-acid for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that hijacks the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[3][4] The linker is a critical component, influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is essential for the ubiquitination and subsequent degradation of the POI.[5][6]
Azido-PEG2-acid is a versatile, heterobifunctional polyethylene glycol (PEG)-based linker that has gained prominence in PROTAC design.[7] Its structure features a discrete length PEG chain that enhances aqueous solubility and cell permeability, properties that are often challenging for large PROTAC molecules.[6][8] The linker is terminated with two orthogonal functional groups: a carboxylic acid and an azide. The carboxylic acid allows for straightforward amide bond formation with amine-containing ligands, while the azide group enables highly efficient and bio-orthogonal "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to connect to an alkyne-functionalized partner.[9][10] This modularity facilitates the rapid synthesis of PROTAC libraries for optimization.[6][11]
General Mechanism of Action
PROTACs function catalytically to induce protein degradation. By bringing the target protein and an E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the target protein.[1][12] This polyubiquitination marks the protein for recognition and degradation by the 26S proteasome, after which the PROTAC is released to target another protein molecule.[1][2]
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol outlines a general two-step synthesis where an amine-bearing E3 ligase ligand is first coupled to the carboxylic acid of this compound, followed by a CuAAC reaction with an alkyne-functionalized POI ligand.
Synthetic Workflow Diagram
Step A: Amide Coupling
-
Materials & Reagents:
-
Amine-containing E3 ligase ligand (e.g., pomalidomide derivative)
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Reaction vessel, magnetic stirrer, nitrogen/argon atmosphere
-
-
Procedure:
-
Under an inert atmosphere, dissolve the E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) to the solution.[3]
-
Add DIPEA (3.0 eq) dropwise to the reaction mixture.[6]
-
Stir the reaction at room temperature for 2-4 hours.[3]
-
Monitor reaction progress by LC-MS until the starting material is consumed.
-
Upon completion, dilute the mixture with ethyl acetate. Wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude intermediate product by flash column chromatography to yield the azide-functionalized intermediate.
-
Step B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Materials & Reagents:
-
Azide-functionalized intermediate from Step A
-
Alkyne-functionalized POI ligand
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent system (e.g., t-BuOH/H₂O 1:1 or DMSO)[13]
-
-
Procedure:
-
In a suitable reaction vessel, dissolve the azide-intermediate (1.0 eq) and the alkyne-functionalized POI ligand (1.1 eq) in a degassed solvent mixture.[13]
-
Add sodium ascorbate (5.0 eq) from a freshly prepared 1M solution in water.[13]
-
In a separate tube, add CuSO₄·5H₂O (0.1 - 0.5 eq).[13] Add this to the main reaction mixture.
-
Seal the vessel, purge with inert gas, and stir vigorously at room temperature for 12-24 hours.[13]
-
Monitor reaction progress by LC-MS.
-
Upon completion, dilute with an organic solvent (e.g., Ethyl Acetate), wash with water and brine, dry the organic layer, and concentrate.
-
Purify the final PROTAC product by preparative HPLC.[6]
-
Characterize the purified PROTAC by NMR and high-resolution mass spectrometry (HRMS).
-
Protocol 2: Western Blot for Target Protein Degradation
Western blotting is a fundamental technique to quantify PROTAC-induced degradation of a target protein.[12][14]
Workflow for Western Blot Analysis
-
Materials & Reagents:
-
Appropriate cell line expressing the POI
-
PROTAC stock solution (in DMSO)
-
Culture media, PBS, 6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for POI and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates to achieve 70-80% confluency. Treat cells with serial dilutions of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours). Include a vehicle control (DMSO).[12]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[3]
-
SDS-PAGE: Normalize protein amounts, mix with Laemmli buffer, denature at 95°C, and separate proteins by SDS-PAGE.[3]
-
Protein Transfer: Transfer proteins to a PVDF membrane.[14]
-
Immunoblotting:
-
Signal Detection: Wash the membrane and visualize bands using an ECL substrate with a chemiluminescence imaging system.[12]
-
Loading Control: If necessary, strip the membrane and re-probe for a loading control protein (e.g., GAPDH).[15]
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).[15]
-
Normalize the POI band intensity to its corresponding loading control.[15]
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data using a non-linear regression model to determine the DC₅₀ and Dₘₐₓ values.[15]
-
Data Presentation
The efficacy of a PROTAC is defined by key quantitative parameters:
-
DC₅₀ (Half-maximal Degradation Concentration): The concentration of PROTAC required to degrade 50% of the target protein.
-
Dₘₐₓ (Maximum Degradation): The maximum percentage of protein degradation achievable.
These values are crucial for comparing the potency and efficacy of different PROTACs.[16]
Table 1: Representative Degradation Data for a Hypothetical PROTAC
| PROTAC ID | Target Protein | E3 Ligase Recruited | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
|---|---|---|---|---|---|
| PROTAC-X | Kinase Y | Cereblon (CRBN) | HeLa | 15.2 | 92 |
| PROTAC-X | Kinase Y | Cereblon (CRBN) | THP-1 | 25.8 | 88 |
| PROTAC-Z | BRD4 | VHL | 293T | 5.1 | 95 |
Data is illustrative and highly dependent on the specific PROTAC, target, and cell line used.[3]
Table 2: Binding Affinity Data
| Component | Binding Partner | Technique | KD (nM) |
|---|---|---|---|
| PROTAC-X Warhead | Kinase Y | SPR | 85 |
| PROTAC-X E3 Ligand| CRBN | ITC | 150 |
Binding assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are used to measure binary binding affinities.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. lifesensors.com [lifesensors.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. precisepeg.com [precisepeg.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound, 1312309-63-9 | BroadPharm [broadpharm.com]
- 11. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. research-collection.ethz.ch [research-collection.ethz.ch]
- 17. tandfonline.com [tandfonline.com]
Step-by-Step Guide to Peptide Labeling with Azido-PEG2-acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, step-by-step protocol for the covalent labeling of peptides with Azido-PEG2-acid. This heterobifunctional linker is a valuable tool in bioconjugation, offering a versatile platform for introducing a polyethylene glycol (PEG) spacer and an azide functional group onto a peptide of interest. The azide group can subsequently be used for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the attachment of various molecules, including fluorophores, biotin, or other biomolecules.[1][2]
The protocol herein details the two-step aqueous conjugation method. First, the carboxylic acid moiety of this compound is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3][4] This activation step forms a more stable, amine-reactive NHS ester. Subsequently, this activated linker reacts with primary amines (the N-terminus or lysine side chains) on the peptide to form a stable amide bond.[5]
Data Presentation: Optimizing Reaction Conditions
The efficiency of the labeling reaction is influenced by several key parameters. The following table summarizes typical ranges and starting points for the optimization of peptide labeling with this compound.
| Parameter | Typical Value/Range | Notes |
| Peptide Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency.[1][6] |
| Molar Ratio (this compound : Peptide) | 5:1 to 20:1 | A molar excess of the PEG linker drives the reaction towards completion.[5] The optimal ratio should be determined empirically. |
| Molar Ratio (EDC : this compound) | 1.5:1 to 5:1 | A molar excess of EDC is required to efficiently activate the carboxylic acid.[4] |
| Molar Ratio (NHS/Sulfo-NHS : this compound) | 1:1 to 2:1 | NHS or Sulfo-NHS stabilizes the activated intermediate, increasing coupling efficiency.[3] |
| Activation Buffer pH | 4.5 - 6.0 | This pH range is optimal for the EDC/NHS activation of the carboxylic acid.[3][7] |
| Conjugation Buffer pH | 7.2 - 8.5 | A slightly alkaline pH is necessary for the efficient reaction between the NHS ester and the peptide's primary amines.[5][7] |
| Reaction Temperature | Room Temperature (20-25°C) | Incubation at room temperature is generally sufficient. |
| Reaction Time (Activation) | 15 - 30 minutes | A short incubation is sufficient to form the NHS ester.[3] |
| Reaction Time (Conjugation) | 1 - 4 hours | The reaction progress can be monitored by analytical HPLC.[1] |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the labeling of a peptide with this compound using EDC/NHS chemistry in an aqueous environment.
Materials and Reagents
-
Peptide of interest (with at least one primary amine)
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Conjugation Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-8.5. Ensure the buffer is free of primary amines (e.g., Tris).
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification System (e.g., RP-HPLC, SEC)
-
Analytical Instruments (e.g., LC-MS, MALDI-TOF)
Protocol 1: Two-Step Aqueous Conjugation
This protocol is recommended for most applications as it allows for better control over the reaction by separating the activation and conjugation steps.
Step 1: Reagent Preparation
-
Peptide Solution: Dissolve the lyophilized peptide in the Conjugation Buffer to a final concentration of 1-10 mg/mL. If the peptide is stored in a buffer containing primary amines, it must be exchanged into an amine-free buffer via dialysis or a desalting column.
-
This compound Stock Solution: Prepare a 10-50 mM stock solution of this compound in anhydrous DMF or DMSO.
-
EDC Stock Solution: Prepare a 100 mM stock solution of EDC in Activation Buffer immediately before use. EDC is moisture-sensitive.
-
NHS/Sulfo-NHS Stock Solution: Prepare a 100 mM stock solution of NHS or Sulfo-NHS in Activation Buffer immediately before use.
Step 2: Activation of this compound
-
In a microcentrifuge tube, combine the this compound stock solution with the required volume of Activation Buffer.
-
Add the EDC stock solution to achieve a 1.5 to 5-fold molar excess over the this compound.
-
Immediately add the NHS or Sulfo-NHS stock solution to achieve a 1 to 2-fold molar excess over the this compound.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
Step 3: Conjugation to the Peptide
-
Immediately after activation, add the activated this compound solution to the peptide solution.
-
Ensure the final pH of the reaction mixture is between 7.2 and 8.5. If necessary, adjust the pH by adding a small amount of Conjugation Buffer.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle agitation.
Step 4: Quenching the Reaction (Optional but Recommended)
-
To stop the reaction and quench any unreacted NHS esters, add the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
Step 5: Purification of the Azido-Labeled Peptide
-
Purify the reaction mixture to remove excess reagents, byproducts, and any unreacted peptide. The choice of purification method will depend on the properties of the peptide and the conjugate.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution method suitable for most peptides. The more hydrophilic PEGylated peptide will typically elute earlier than the unmodified peptide.[5]
-
Size-Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic radius and is effective for removing small molecule reagents.[1]
-
Dialysis: Useful for removing small molecule impurities from larger peptides.
-
Step 6: Characterization of the Final Product
-
Mass Spectrometry (LC-MS or MALDI-TOF): Confirm the successful conjugation and determine the degree of labeling by analyzing the mass of the purified product. The mass should correspond to the mass of the peptide plus the mass of the incorporated this compound moiety (203.2 Da).
-
Analytical RP-HPLC: Assess the purity of the final product.
Mandatory Visualizations
Caption: Experimental workflow for peptide labeling with this compound.
Caption: Reaction pathway for this compound conjugation to a peptide.
References
Application Notes and Protocols: Surface Functionalization of Nanoparticles Using Azido-PEG2-acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The surface functionalization of nanoparticles is a cornerstone of modern nanomedicine and targeted drug delivery.[1] The choice of linker molecule is critical for imparting desired physicochemical properties, ensuring biocompatibility, and enabling the attachment of targeting ligands or therapeutic payloads. Azido-PEG2-acid is a heterobifunctional linker molecule designed for this purpose. It features a terminal azide (N₃) group and a carboxylic acid (-COOH) group, separated by a two-unit polyethylene glycol (PEG) spacer.[2]
This unique structure offers a versatile platform for a two-step, controlled functionalization strategy. The carboxylic acid can form a stable amide bond with amine-functionalized nanoparticles, while the azide group serves as a reactive handle for "click chemistry," such as the highly efficient and bioorthogonal Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3][4] The short, hydrophilic PEG spacer enhances the colloidal stability and water solubility of the nanoparticles, which can reduce non-specific protein binding and minimize recognition by the immune system, potentially leading to longer circulation times in vivo.[1][5]
This document provides detailed experimental protocols for the covalent attachment of this compound to nanoparticles and subsequent conjugation of alkyne-containing molecules. It also includes representative data and characterization methods to guide researchers in developing advanced nanoparticle systems.
Key Features and Applications
-
Heterobifunctional Linking: The orthogonal reactive groups (carboxylic acid and azide) allow for sequential and specific conjugation reactions, providing precise control over the nanoparticle's surface chemistry.[2]
-
"Click Chemistry" Ready: The terminal azide group is ideal for CuAAC or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, enabling the efficient attachment of a wide array of molecules, including peptides, fluorescent dyes, or targeting ligands.[6][7]
-
Enhanced Biocompatibility: The PEG spacer helps create a hydrophilic shell around the nanoparticle, which can improve stability, reduce aggregation, and minimize opsonization.[3][8]
-
Versatile Applications: This linker is a key component in the development of:
Experimental Workflows and Protocols
The functionalization process typically involves two main stages: (1) Covalent attachment of the this compound linker to the nanoparticle surface and (2) "Clicking" a molecule of interest onto the newly installed azide group.
Protocol 1: Covalent Attachment of this compound to Amine-Functionalized Nanoparticles
This protocol details the conjugation of the carboxylic acid moiety of this compound to nanoparticles displaying primary amine groups on their surface using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-Hydroxysuccinimide (NHS) chemistry.
Materials:
-
Amine-functionalized nanoparticles (e.g., silica, iron oxide, or polymeric NPs)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Deionized (DI) water
-
Centrifugal filter units or magnetic separation rack
Procedure:
-
Nanoparticle Preparation: Resuspend the amine-functionalized nanoparticles in MES buffer to a final concentration of 1-5 mg/mL.[8]
-
Reagent Preparation:
-
Dissolve this compound in MES buffer to a concentration of 1-10 mg/mL.
-
Immediately before use, prepare fresh stock solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in MES buffer.[1]
-
-
Activation and Conjugation:
-
Add the this compound solution to the nanoparticle suspension. A 10- to 100-fold molar excess of the PEG linker over the estimated number of surface amine groups is recommended as a starting point.[13]
-
Add the EDC and NHS solutions to the nanoparticle mixture. A common starting point is a final concentration of 2 mM EDC and 5 mM NHS.[1]
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle, continuous mixing.[13]
-
-
Purification:
-
Purify the functionalized nanoparticles to remove unreacted linker and coupling agents.
-
For non-magnetic nanoparticles, use centrifugal filter units (e.g., 10 kDa MWCO), washing three times with PBS (pH 7.4).[1]
-
For magnetic nanoparticles, use a magnetic separation rack to pellet the nanoparticles, discard the supernatant, and wash the pellet three times with PBS.[1]
-
-
Storage: Resuspend the final this compound functionalized nanoparticles in a suitable buffer (e.g., PBS) and store at 4°C.[13]
Protocol 2: CuAAC "Click Chemistry" Conjugation of Alkyne-Molecules
This protocol describes the copper(I)-catalyzed cycloaddition of an alkyne-containing molecule (e.g., a targeting ligand or fluorescent dye) to the surface of the Azido-PEG2-nanoparticles prepared in Protocol 1.
Materials:
-
Azido-PEG2-functionalized nanoparticles (from Protocol 1)
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (Optional, as a copper ligand)
-
PBS, pH 7.4
-
Deionized (DI) water
Procedure:
-
Reagent Preparation:
-
Disperse the Azido-PEG2-nanoparticles in PBS to a final concentration of 1 mg/mL.
-
Prepare a stock solution of the alkyne-functionalized molecule in a suitable solvent (e.g., DMSO or water).
-
Prepare fresh stock solutions of CuSO₄ (e.g., 10 mM in water) and sodium ascorbate (e.g., 100 mM in water).[3]
-
-
Click Reaction:
-
In a reaction vessel, add the alkyne-functionalized molecule to the nanoparticle suspension. A 5- to 10-fold molar excess of the alkyne molecule relative to the estimated number of surface azide groups is a common starting point.[3]
-
(Optional) If using THPTA, add it to the mixture at a final concentration of 1-5 mM.
-
Add the CuSO₄ solution to the mixture, followed immediately by the sodium ascorbate solution to reduce Cu(II) to the catalytic Cu(I) species. Typical final concentrations are 0.1-1 mM CuSO₄ and 1-5 mM sodium ascorbate.[3][5]
-
Allow the reaction to proceed for 1-4 hours at room temperature with gentle mixing.[3]
-
-
Purification:
-
Purify the functionalized nanoparticles by centrifugation or magnetic separation to remove the copper catalyst, excess ascorbate, and unreacted alkyne-molecule.[3]
-
Wash the nanoparticles three times with PBS.
-
Resuspend the final product in a suitable buffer for storage or downstream applications.[3]
-
Characterization of Functionalized Nanoparticles
Thorough characterization is essential to confirm the success of each functionalization step.
| Parameter | Analytical Method | Expected Outcome / Purpose | Citation |
| Hydrodynamic Diameter & Polydispersity | Dynamic Light Scattering (DLS) | A modest increase in size is expected after PEGylation. A low Polydispersity Index (PDI < 0.2) indicates a monodisperse sample without significant aggregation. | [1][8] |
| Surface Charge | Zeta Potential Measurement | The surface charge is expected to shift towards neutral after coating with the PEG linker, as the PEG layer shields the original surface charge. | [3][5] |
| Confirmation of Azide Group | Fourier-Transform Infrared Spectroscopy (FTIR) | After Protocol 1, the appearance of a characteristic, sharp peak around 2100 cm⁻¹ confirms the successful attachment of the azide-containing linker. This peak should disappear or reduce after Protocol 2. | [3][5] |
| Confirmation of Conjugation | UV-Vis or Fluorescence Spectroscopy | If the conjugated molecule is a chromophore or fluorophore, its presence and quantity can be confirmed by measuring absorbance or fluorescence. | [3] |
| Morphology and Aggregation State | Transmission Electron Microscopy (TEM) | TEM can be used to visualize the nanoparticles, confirm their core size, and assess whether the functionalization process has induced aggregation. | [1][11] |
Representative Quantitative Data
The data presented below are representative examples and will vary depending on the core nanoparticle type, size, and specific reaction conditions used.
| Nanoparticle State | Hydrodynamic Diameter (Z-average, nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Bare Amine-NP | 105 ± 4 | 0.15 | +35 ± 3 |
| After this compound Functionalization (Protocol 1) | 120 ± 5 | 0.18 | +5 ± 2 |
| After Click Conjugation of a Peptide (Protocol 2) | 128 ± 6 | 0.19 | -8 ± 2 |
Note: The shift in zeta potential from positive to near-neutral after PEGylation is a key indicator of successful surface coating.[3] The final charge will depend on the properties of the molecule attached via click chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 1312309-63-9 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Click-chemistry for nanoparticle-modification - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. irjweb.com [irjweb.com]
- 7. Application of click chemistry in nanoparticle modification and its targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, self-assembly, and characterization of PEG-coated iron oxide nanoparticles as potential MRI contrast agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for EDC/NHS Activation of Azido-PEG2-acid for Amine Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Covalent modification of proteins and other biomolecules with polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. PEGylation can enhance solubility, increase systemic retention, and reduce the immunogenicity of the conjugated molecule. The heterobifunctional linker, Azido-PEG2-acid, offers a versatile tool for bioconjugation. Its terminal carboxylic acid can be activated to react with primary amines on a target molecule, while the azide group remains available for subsequent "click chemistry" reactions, enabling the creation of complex, multi-component bioconjugates.
This document provides a detailed protocol for the activation of this compound using the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) system for subsequent coupling to amine-containing molecules.
Principle of the Reaction
The EDC/NHS coupling reaction is a two-step process that forms a stable amide bond between a carboxyl group and a primary amine.[1]
-
Activation of the Carboxyl Group: EDC reacts with the carboxylic acid of this compound to form a highly reactive O-acylisourea intermediate. This step is most efficient in a slightly acidic environment (pH 4.5-6.0).[1]
-
Formation of a Stable NHS Ester: The O-acylisourea intermediate is unstable in aqueous solutions and prone to hydrolysis. The addition of NHS (or its water-soluble analog, Sulfo-NHS) stabilizes the intermediate by converting it into a more stable, amine-reactive NHS ester.
-
Amine Coupling: The NHS ester readily reacts with a primary amine on the target molecule (e.g., a protein's lysine residue or N-terminus) to form a stable amide bond, releasing NHS as a byproduct. This reaction is most efficient at a pH range of 7.2-8.5.[1]
Quantitative Data Summary
Successful EDC/NHS coupling is highly dependent on optimizing reaction conditions. The following tables summarize key quantitative parameters for the activation of this compound and subsequent amine coupling.
Table 1: Recommended Buffer and pH Conditions
| Step | Parameter | Recommended Range | Buffer Suggestions (Non-Amine, Non-Carboxylate) | Rationale |
| Activation | pH | 4.5 - 6.0 | MES, HEPES | Activation of the carboxyl group is most efficient in a mildly acidic environment.[1][2] |
| Coupling | pH | 7.2 - 8.5 | PBS, Borate, HEPES | Amine coupling is most efficient at a slightly alkaline pH.[1][2] |
Table 2: Reagent Concentrations and Reaction Times
| Reagent/Step | Typical Molar Excess (vs. This compound) | Typical Concentration | Reaction Time | Temperature |
| EDC | 2 - 10 fold | 2 - 10 mM | 15 - 30 minutes | Room Temperature |
| NHS/Sulfo-NHS | 2 - 5 fold | 5 - 25 mM | 15 - 30 minutes | Room Temperature |
| Amine Coupling | 1 - 1.5 fold (vs. activated this compound) | Varies by application | 2 hours - Overnight | 4°C or Room Temperature |
| Quenching | N/A | 10 - 50 mM | 15 - 30 minutes | Room Temperature |
Experimental Protocols
This section provides a detailed two-step protocol for the conjugation of an amine-containing molecule to this compound.
Materials
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (4-morpholinoethanesulfonic acid), 0.5 M NaCl, pH 6.0.[1]
-
Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5 (PBS).[1]
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., size-exclusion chromatography column, dialysis cassettes)
Protocol
Step 1: Preparation of Reactants
-
Equilibrate EDC and NHS/Sulfo-NHS vials to room temperature before opening to prevent moisture condensation.[1]
-
Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer or anhydrous DMSO/DMF immediately before use, as EDC is susceptible to hydrolysis.
-
Dissolve the this compound in Activation Buffer. This compound is a colorless oil and may be difficult to weigh and dispense.[2][3] To facilitate handling, a stock solution in anhydrous DMF or DMSO can be prepared.[2]
-
Dissolve the amine-containing molecule in Coupling Buffer at a suitable concentration.
Step 2: Activation of this compound
-
In a reaction tube, combine the this compound solution with a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS (or Sulfo-NHS).
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.[1]
Step 3: Conjugation to the Amine-Containing Molecule
-
Immediately add the activated this compound solution to the solution of the amine-containing molecule.
-
If the activation was performed in a buffer at pH 6.0, adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.[2]
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
Step 4: Quenching of the Reaction
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS-esters.
-
Incubate for 15-30 minutes at room temperature.[1]
Step 5: Purification of the Conjugate
-
Purify the Azido-PEG-conjugated molecule from excess reagents and byproducts.
-
The choice of purification method depends on the properties of the final conjugate. Size-exclusion chromatography is a common method for separating the larger PEGylated product from smaller, unreacted molecules.[] Dialysis can also be used to remove small molecule contaminants.[5]
Mandatory Visualizations
Caption: Chemical reaction pathway for EDC/NHS activation of this compound and subsequent amine coupling.
Caption: Experimental workflow for the EDC/NHS mediated coupling of this compound to an amine-containing molecule.
References
Revolutionizing Molecular Assembly: A Detailed Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless. This powerful ligation reaction facilitates the rapid and efficient formation of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide.[1][2][3] Its remarkable efficiency, high yields (often exceeding 95%), broad functional group tolerance, and ability to proceed in a wide range of solvents, including water, have cemented its role as an indispensable tool in drug discovery, chemical biology, and materials science.[4][5][6] The CuAAC reaction is characterized by a significant rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition.[4] This application note provides a comprehensive overview, detailed experimental protocols, and key quantitative data for researchers, scientists, and drug development professionals.
Core Principles and Mechanism
The CuAAC reaction involves the copper(I)-catalyzed reaction between a terminal alkyne and an azide to exclusively form the 1,4-disubstituted 1,2,3-triazole isomer. The catalytically active Cu(I) species can be generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[4][7] The addition of a stabilizing ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or the water-soluble Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is crucial to prevent the oxidation of Cu(I) to the inactive Cu(II) state and to enhance reaction efficiency.[7][8][9]
The catalytic cycle is generally understood to proceed through the formation of a copper(I)-acetylide intermediate. This is followed by coordination of the azide to the copper center, a cycloaddition step to form a six-membered copper-containing intermediate, and subsequent rearrangement and protonolysis to release the stable triazole product and regenerate the Cu(I) catalyst.[1]
Quantitative Data Summary
The following table summarizes typical quantitative parameters for performing a successful CuAAC reaction, compiled from various sources. These values can be optimized depending on the specific substrates and reaction scale.
| Parameter | Small Molecule Synthesis (Solution) | Bioconjugation (Aqueous) | Solid-Phase Synthesis |
| Alkyne Concentration | 1.0 equivalent | 1.2 - 10 equivalents (relative to azide) | 1.5 - 5 equivalents (relative to resin loading) |
| Azide Concentration | 1.0 equivalent | 1.0 equivalent | 1.5 - 5 equivalents (relative to resin loading) |
| Copper Source | CuSO₄·5H₂O (1-5 mol%) or CuI (0.5-5 mol%) | CuSO₄ (50-100 µM) | CuSO₄·5H₂O or CuI (1-10 mol%) |
| Reducing Agent | Sodium Ascorbate (5-10 mol%) | Sodium Ascorbate (5 mM, freshly prepared) | Sodium Ascorbate (5-20 mol%) |
| Ligand | TBTA (1-5 mol%) or THPTA (for aqueous co-solvents) | THPTA (5 equivalents relative to Cu) | TBTA or other suitable ligands (1-10 mol%) |
| Solvent | t-BuOH/H₂O (1:1), DMF, DMSO | Aqueous buffer (e.g., PBS) | DMF, NMP, DCM |
| Temperature | Room Temperature (can be heated to 40-50°C for sluggish reactions)[8] | Room Temperature or 37°C | Room Temperature |
| Reaction Time | 1 - 24 hours | 1 - 4 hours | 4 - 16 hours |
| Typical Yield | >90% | Quantitative or near-quantitative | High, dependent on resin and substrate |
Experimental Protocols
Protocol 1: General Procedure for Small-Scale CuAAC Reaction in Solution
This protocol describes the synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole.
Materials:
-
Phenylacetylene (1.0 eq)
-
Benzyl azide (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq)
-
Sodium L-ascorbate (0.1 eq)
-
Solvent: tert-Butanol/Water (1:1 mixture)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve phenylacetylene (1.0 eq) and benzyl azide (1.0 eq) in the t-BuOH/H₂O (1:1) solvent system.[10]
-
Catalyst and Reductant Addition: To the stirred solution, add a freshly prepared aqueous solution of sodium L-ascorbate (0.1 eq), followed by an aqueous solution of CuSO₄·5H₂O (0.01-0.05 eq).[1][10]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-24 hours.[1] Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).[1][10] Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 1-benzyl-4-phenyl-1,2,3-triazole.[10]
Protocol 2: General Procedure for Bioconjugation
This protocol provides a general guideline for labeling a biomolecule containing an alkyne with an azide-functionalized cargo.
Materials:
-
Alkyne-modified biomolecule (e.g., protein, oligo)
-
Azide-functionalized cargo (e.g., fluorescent dye, drug molecule) (4-50 eq)
-
Copper(II) sulfate (CuSO₄) stock solution (20 mM in water)
-
THPTA stock solution (50 mM in water)
-
Sodium ascorbate stock solution (100 mM in water, freshly prepared)
-
Aminoguanidine hydrochloride (optional, to prevent protein damage)
-
Appropriate buffer (e.g., PBS)
Procedure:
-
Reagent Preparation: Prepare stock solutions of CuSO₄, THPTA, and sodium ascorbate as listed above.[8][11]
-
Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified biomolecule with the appropriate buffer. Add the azide-functionalized cargo.
-
Catalyst Premix: In a separate tube, prepare a premixed solution of CuSO₄ and THPTA ligand.[8] A 1:5 molar ratio of Cu:THPTA is commonly used.[12]
-
Reaction Initiation: Add the premixed catalyst-ligand solution to the reaction mixture containing the biomolecule and cargo. Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[8][10]
-
Incubation: Gently mix the reaction and allow it to proceed at room temperature or 37°C for 1-4 hours.[10] Protect the reaction from light if using a photosensitive cargo.
-
Purification: The labeled biomolecule can be purified using methods appropriate for the specific biomolecule, such as size-exclusion chromatography, dialysis, or affinity purification.[10]
Visualizing the Process
The following diagrams illustrate the experimental workflow and the catalytic cycle of the CuAAC reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An Overview of Recent Advances in Biomedical Applications of Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. benchchem.com [benchchem.com]
- 11. axispharm.com [axispharm.com]
- 12. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Azido-PEG2-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][][3] This reaction's high efficiency, selectivity, and biocompatibility make it an invaluable tool in drug development, bioconjugation, and materials science.[4][5] Azido-PEG2-acid is a heterobifunctional linker that incorporates an azide moiety for SPAAC and a carboxylic acid for subsequent conjugation to amine-containing molecules, making it a versatile building block for creating complex molecular architectures.[6][7] The short polyethylene glycol (PEG) spacer enhances hydrophilicity and provides spatial separation between conjugated molecules.[7][8]
These application notes provide a comprehensive guide to utilizing this compound in SPAAC reactions, including detailed experimental protocols, quantitative data for reaction optimization, and workflow visualizations.
Principle of SPAAC with this compound
The driving force behind SPAAC is the ring strain of a cyclooctyne derivative (e.g., DBCO, BCN), which readily reacts with an azide to form a stable triazole linkage.[][3] The reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological functional groups.[1][]
This compound serves as a bridge. The azide group participates in the SPAAC reaction with a cyclooctyne-functionalized molecule. The terminal carboxylic acid can be activated (e.g., using EDC/NHS chemistry) to form a stable amide bond with a primary amine on a protein, peptide, or other molecule. This dual functionality allows for a sequential and controlled conjugation strategy.[6][7]
Data Presentation
Quantitative Data for SPAAC Reaction Kinetics
The rate of a SPAAC reaction is dependent on the specific cyclooctyne used. The following table summarizes second-order rate constants for the reaction of various cyclooctynes with an azide, providing a reference for selecting the appropriate reagent for your application. Note that these values are for representative azides and may vary slightly for this compound.
| Strained Alkyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Characteristics |
| Bicyclo[6.1.0]nonyne (BCN) | 0.19 - 0.29 | Good balance of reactivity and stability.[9] |
| Dibenzocyclooctyne (DBCO/ADIBO) | 0.069 - 0.4 | High reactivity, commonly used for rapid conjugations.[10] |
Recommended Reaction Conditions for SPAAC
Optimizing reaction conditions is crucial for achieving high conjugation efficiency. The following table provides a starting point for SPAAC reactions involving this compound.
| Parameter | Recommended Range | Notes |
| Reactant Concentration | 1-10 mg/mL (for biomolecules) | Higher concentrations can improve reaction rates.[9] |
| Molar Excess | 2 to 10-fold excess of one reactant | Typically, the less abundant or more precious component is used as the limiting reagent.[9] |
| Solvent | Aqueous buffers (e.g., PBS, HEPES) | The reaction is compatible with a wide range of aqueous buffers.[11] The final concentration of organic co-solvents (e.g., DMSO) should be kept low (<5% v/v) to avoid denaturation of proteins.[9] |
| pH | 7.0 - 8.5 | Reaction rates can be influenced by pH.[11] |
| Temperature | 4°C to 37°C | Reactions can be performed at room temperature or refrigerated to maintain the stability of sensitive biomolecules.[9] |
| Reaction Time | 4 - 24 hours | The optimal time depends on the reactivity of the cyclooctyne and the concentration of reactants.[9] |
Experimental Protocols
Protocol 1: General Procedure for SPAAC Conjugation
This protocol describes the reaction between a cyclooctyne-modified molecule and this compound.
Materials:
-
Cyclooctyne-functionalized molecule (e.g., DBCO-protein)
-
This compound
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Anhydrous DMSO or DMF (if needed to dissolve this compound)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
-
Reagent Preparation:
-
Dissolve the cyclooctyne-functionalized molecule in the reaction buffer to a final concentration of 1-10 mg/mL.[9]
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF. A 10 mM stock solution is a common starting point.
-
-
Reaction Setup:
-
Add the desired molar excess (e.g., 2-10 fold) of the this compound stock solution to the solution of the cyclooctyne-functionalized molecule.[9]
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture is below 5% (v/v) to maintain the integrity of biomolecules.[9]
-
-
Incubation:
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.[9] The optimal reaction time and temperature may need to be determined empirically for each specific application.
-
-
Purification:
Protocol 2: Two-Step Conjugation of a Protein with a Small Molecule using this compound
This protocol outlines the conjugation of a protein to a small molecule in a two-step process: 1) functionalization of the protein with this compound via its carboxylic acid, and 2) SPAAC reaction with a cyclooctyne-modified small molecule.
Step 1: Activation of Protein with this compound
Materials:
-
Protein to be modified
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
This compound Activation:
-
Dissolve this compound in anhydrous DMSO or DMF.
-
In a separate tube, dissolve EDC and NHS in the Activation Buffer.
-
Add the EDC/NHS solution to the this compound solution. A typical molar ratio is 1:1.5:1.5 (this compound:EDC:NHS).
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to Protein:
-
Quenching (Optional): Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15-30 minutes.[13]
-
Purification: Remove excess, unreacted linker and byproducts using a desalting column or dialysis.
Step 2: SPAAC Reaction with Cyclooctyne-Modified Small Molecule
Materials:
-
Azide-functionalized protein from Step 1
-
Cyclooctyne-modified small molecule (e.g., DBCO-drug)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Follow the procedure outlined in Protocol 1 , using the azide-functionalized protein and the cyclooctyne-modified small molecule as the reactants.
Mandatory Visualization
Caption: Experimental workflow for a two-step bioconjugation using this compound.
Caption: Logical relationship of components in a targeted drug delivery system.
References
- 1. vectorlabs.com [vectorlabs.com]
- 3. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 4. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. This compound, 1312309-63-9 | BroadPharm [broadpharm.com]
- 7. nbinno.com [nbinno.com]
- 8. precisepeg.com [precisepeg.com]
- 9. benchchem.com [benchchem.com]
- 10. Strain-promoted azide-alkyne cycloaddition with ruthenium(II)-azido complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Bioconjugation Techniques Using Heterobifunctional PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Heterobifunctional PEG Linkers in Bioconjugation
Heterobifunctional polyethylene glycol (PEG) linkers are powerful tools in the field of bioconjugation, enabling the precise covalent linkage of two different molecular entities. These linkers consist of a central PEG chain, which confers hydrophilicity and biocompatibility, flanked by two distinct reactive functional groups at its termini. This dual reactivity is fundamental to numerous biomedical applications, including the development of targeted therapeutics like antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
The incorporation of a PEG spacer offers significant advantages, such as enhanced solubility of hydrophobic molecules, reduced immunogenicity of the conjugate, and improved pharmacokinetic profiles by increasing the hydrodynamic volume, which in turn prolongs circulation half-life. The ability to customize the length of the PEG chain provides precise control over the distance between the conjugated molecules, a critical factor for optimizing biological activity and stability.
The versatility of heterobifunctional PEG linkers stems from the variety of available reactive groups that can target specific functional groups on biomolecules, such as primary amines (e.g., lysine residues, N-terminus) or thiols (e.g., cysteine residues). This allows for a controlled and sequential conjugation process, resulting in a more homogenous and well-defined final product with a higher yield of the desired conjugate.
Core Applications of Heterobifunctional PEG Linkers
The unique properties of heterobifunctional PEG linkers make them ideal for a wide range of applications in research and drug development:
-
Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen. Heterobifunctional PEG linkers are crucial for connecting the antibody and the drug, often improving the ADC's solubility, stability, and pharmacokinetic profile.
-
Proteolysis-Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. PEG linkers are used to connect the target-binding ligand and the E3 ligase-binding ligand.
-
Nanoparticle Drug Carriers: These linkers are used to functionalize the surface of nanoparticles, attaching targeting ligands or therapeutic agents. The PEG chains create a hydrophilic shield that can reduce clearance by the mononuclear phagocyte system, prolonging circulation time.
-
Bioconjugation and PEGylation: Beyond complex drug delivery systems, these linkers are widely used for the general PEGylation of proteins, peptides, and oligonucleotides. This process can improve the therapeutic properties of biomolecules by increasing their size, solubility, and stability.
Key Advantages of PEGylation
The use of heterobifunctional PEG linkers for PEGylation offers several key advantages:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain increases the solubility of hydrophobic drugs or proteins.
-
Reduced Immunogenicity: The PEG linker can mask epitopes on the surface of proteins, reducing their recognition by the immune system.
-
Prolonged Circulation: The increased size of the PEGylated molecule reduces its clearance by the kidneys, extending its half-life in the bloodstream.
-
Improved Stability: The PEG chain
Application Notes and Protocols for Azido-PEG2-acid in Hydrogel Formation for Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Azido-PEG2-acid in the formation of hydrogels for tissue engineering applications. This document covers the principles of hydrogel formation using click chemistry, protocols for synthesis and characterization, and methods for assessing cell viability within these scaffolds.
Introduction
Poly(ethylene glycol) (PEG)-based hydrogels are extensively used as scaffolds in tissue engineering due to their high water content, biocompatibility, and tunable mechanical properties.[1] this compound is a short-chain, heterobifunctional PEG linker that enables the formation of hydrogels through highly efficient and bioorthogonal "click chemistry" reactions. The azide group participates in cycloaddition reactions with alkyne-functionalized polymers, while the carboxylic acid end can be used for conjugating bioactive molecules to modulate cellular responses.[2]
The primary method for crosslinking hydrogels using this compound is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click chemistry reaction. This method is particularly advantageous for tissue engineering as it proceeds rapidly at physiological conditions without the need for cytotoxic copper catalysts, making it ideal for encapsulating living cells.[3]
Key Applications in Tissue Engineering
-
3D Cell Culture: Creates a tunable and supportive three-dimensional environment for maintaining cell viability and function, mimicking the native extracellular matrix (ECM).
-
Scaffolds for Tissue Regeneration: Provides a temporary scaffold with mechanical properties that can be tailored to support the growth and differentiation of various cell types, including chondrocytes and osteoblasts.
-
Drug Delivery: The hydrogel matrix can encapsulate therapeutic agents, such as growth factors and small molecule drugs, for sustained and localized release.
Experimental Protocols
Protocol 1: Hydrogel Synthesis via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the formation of a hydrogel by reacting this compound with a strained alkyne-functionalized polymer, such as a multi-arm PEG-DBCO (Dibenzocyclooctyne).
Materials:
-
This compound
-
Multi-arm PEG-DBCO (e.g., 4-arm PEG-DBCO, 10 kDa)
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile
-
Sterile, nuclease-free water
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare Precursor Stock Solutions:
-
Dissolve this compound in sterile PBS to achieve the desired final concentration. For example, to prepare a 10 mM stock solution, dissolve the appropriate amount of this compound in PBS.
-
Dissolve the multi-arm PEG-DBCO in sterile PBS to achieve a stock solution with a stoichiometric equivalent of DBCO groups to the azide groups of the this compound solution. The exact concentration will depend on the desired hydrogel stiffness and polymer content.
-
Gently vortex each solution until fully dissolved.
-
-
Initiate Gelation:
-
In a sterile microcentrifuge tube, combine equal volumes of the this compound stock solution and the multi-arm PEG-DBCO stock solution.
-
Immediately and gently mix the solution by pipetting up and down 2-3 times or by gentle vortexing for 3-5 seconds. Avoid introducing air bubbles.
-
-
Hydrogel Formation:
-
Quickly transfer the mixed precursor solution into a mold (e.g., a silicone mold or a multi-well plate) to form hydrogels of the desired shape and size.
-
Allow the hydrogel to crosslink at room temperature or 37°C. Gelation typically occurs within minutes.[4] The gelation time can be influenced by the concentration of the precursors and the specific strained alkyne used.
-
Protocol 2: Characterization of Hydrogel Properties
A. Swelling Ratio Measurement
The swelling ratio is a measure of the hydrogel's ability to absorb and retain water.
Materials:
-
Synthesized hydrogel discs
-
PBS, pH 7.4
-
Analytical balance (at least 0.1 mg precision)
-
Kimwipes or filter paper
-
Forceps
Procedure:
-
Place the fully formed hydrogel discs in an excess of PBS at 37°C to allow them to reach equilibrium swelling (typically 24 hours).
-
Remove a hydrogel disc from the PBS and gently blot the surface with a Kimwipe to remove excess surface water without compressing the gel.
-
Immediately weigh the swollen hydrogel to obtain the swollen weight (Ws).
-
Freeze the hydrogel at -80°C and then lyophilize (freeze-dry) it until all the water has been removed to obtain the dry weight (Wd).[5]
-
Calculate the swelling ratio (SR) using the following formula: SR = (Ws - Wd) / Wd
B. Compressive Modulus Measurement
The compressive modulus indicates the stiffness of the hydrogel under compression.
Materials:
-
Cylindrical hydrogel samples of uniform diameter and thickness
-
Mechanical testing machine with a compression platen
-
Calipers
Procedure:
-
Measure the diameter and thickness of the swollen hydrogel sample using calipers.
-
Place the hydrogel sample on the lower platen of the mechanical tester.
-
Apply a compressive force at a constant strain rate (e.g., 0.1 mm/min).[6]
-
Record the stress and strain data.
-
The compressive modulus (Young's Modulus, E) is calculated from the slope of the initial linear region (typically 5-15% strain) of the stress-strain curve.
Protocol 3: Cell Encapsulation and Viability Assessment
This protocol describes the encapsulation of cells within the hydrogel during its formation and subsequent assessment of their viability.
Materials:
-
Cell suspension in culture medium
-
This compound and multi-arm PEG-DBCO precursor solutions (prepared as in Protocol 1, ensuring sterility)
-
Live/Dead Viability/Cytotoxicity Kit (e.g., with Calcein AM and Ethidium homodimer-1)
-
Fluorescence microscope
Procedure:
-
Cell Encapsulation:
-
Prepare the this compound and multi-arm PEG-DBCO precursor solutions in sterile PBS or cell culture medium without serum.
-
Trypsinize and resuspend the cells to be encapsulated in a small volume of serum-free culture medium to achieve a high cell density.
-
Add the cell suspension to the multi-arm PEG-DBCO solution and mix gently.
-
Add the this compound solution to the cell-containing PEG-DBCO solution and mix quickly and gently.
-
Immediately dispense the cell-laden precursor solution into a sterile mold or culture plate.
-
Allow the hydrogel to crosslink at 37°C in a cell culture incubator.
-
After gelation, add cell culture medium to the hydrogels.
-
-
Live/Dead Staining:
-
After the desired culture period, remove the culture medium from the cell-laden hydrogels.
-
Prepare the Live/Dead staining solution according to the manufacturer's instructions, typically by diluting Calcein AM (stains live cells green) and Ethidium homodimer-1 (stains dead cells red) in PBS or serum-free medium.[4]
-
Incubate the hydrogels in the staining solution for 30-45 minutes at 37°C, protected from light.
-
Wash the hydrogels with PBS.
-
Visualize the stained cells using a fluorescence microscope. Live cells will fluoresce green, and dead cells will fluoresce red.[7]
-
Quantitative Data Summary
The following tables summarize quantitative data from the literature on the properties of PEG-based hydrogels formed via click chemistry. Note that the specific properties can vary significantly based on the molecular weight of the PEG, the type of crosslinker, the polymer concentration, and the specific click chemistry used.
Table 1: Gelation Time of PEG-Based Hydrogels
| PEG Derivative | Crosslinker | Click Chemistry | Polymer Concentration (w/v) | Gelation Time |
| 4-arm PEG-Azide | 4-arm PEG-Alkyne | CuAAC | 5% | ~5-10 min |
| 4-arm PEG-Azide | DBCO-functionalized peptide | SPAAC | 2% | < 5 min |
| Azide-modified Hyaluronic Acid | Alkyne-modified PEG | CuAAC | 10% | ~2-5 min |
Table 2: Mechanical Properties of PEG-Based Hydrogels
| PEG Derivative | Crosslinker | Click Chemistry | Polymer Concentration (w/v) | Compressive Modulus (kPa) | Swelling Ratio (q) |
| 4-arm PEG-Norbornene | Dithiol-peptide | Thiol-ene | 10% | 1.5 - 20 | 15 - 25 |
| 8-arm PEG-SH | 8-arm PEG-vinyl sulfone | Michael Addition | 5% | ~5 | ~30 |
| Linear PEG-diacrylate | - | Photopolymerization | 10% | 10 - 100 | 10 - 20 |
| 4-arm PEG-Azide | 4-arm PEG-Alkyne | CuAAC | 7.5% | ~29 | Not Reported |
Table 3: Cell Viability in PEG-Based Hydrogels
| Cell Type | PEG Derivative | Click Chemistry | Culture Duration | Viability (%) |
| Mesenchymal Stem Cells (MSCs) | 4-arm PEG-Azide & DBCO-peptide | SPAAC | 24 hours | > 95% |
| Fibroblasts | 4-arm PEG-Norbornene & Dithiol-peptide | Thiol-ene | 3 days | > 90% |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 4-arm PEG-SH & 4-arm PEG-maleimide | Michael Addition | 7 days | > 85% |
Visualizations
Caption: Experimental workflow for this compound hydrogel formation.
Caption: Mechanism of SPAAC for hydrogel formation.
Caption: Workflow for cell encapsulation and viability assessment.
Caption: Integrin-mediated signaling pathway in a functionalized hydrogel.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. labtoolsandtricks.wordpress.com [labtoolsandtricks.wordpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cellular Encapsulation in 3D Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Click Chemistry Reactions
Welcome to the technical support center for click chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during click chemistry reactions, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a low or incomplete CuAAC reaction?
A1: Low yields in CuAAC reactions can often be attributed to several factors:
-
Catalyst Inactivation: The active catalyst, Cu(I), is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1][2][3] Disproportionation of Cu(I) into Cu(0) and Cu(II) can also occur.[3]
-
Poor Reagent Quality: The purity of your azide and alkyne starting materials is crucial. Azides, in particular, can be unstable and should be stored correctly.[1][3][4]
-
Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent, or pH can significantly hinder reaction efficiency.[1][3]
-
Ligand Issues: The choice of ligand and its concentration relative to the copper source are critical for stabilizing the Cu(I) catalyst and accelerating the reaction. An inappropriate ligand or an incorrect ligand-to-copper ratio can be detrimental.[1][3][5][6]
-
Side Reactions: The most common side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), which consumes the starting material.[3][7]
-
Low Reactant Concentration: Very low concentrations of either the azide or alkyne can significantly slow down the reaction rate.[3]
Q2: How can I determine if my click reaction has been successful?
A2: Several analytical techniques can be used to confirm the success of your click reaction:
-
Chromatography: Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to monitor the consumption of starting materials and the formation of the triazole product.
-
Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the characteristic proton signals of the triazole ring in the product. Mass Spectrometry (MS) can confirm the molecular weight of the desired product.
-
Gel Electrophoresis: For biomolecules like oligonucleotides and proteins, polyacrylamide gel electrophoresis (PAGE) can separate the labeled product from the unlabeled starting material. The conjugated product will exhibit different mobility. If a fluorescent label was used, the band can be visualized under UV light.[1]
Q3: What is the optimal order of reagent addition for a CuAAC reaction?
A3: The order of reagent addition can significantly impact the reaction's success, particularly in preventing the precipitation of copper species. A generally recommended procedure is as follows:[3]
-
Premix Copper and Ligand: Prepare a solution of the Cu(II) salt (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA). This allows for the formation of the protective copper-ligand complex.[3][8]
-
Add to Substrates: Add this premixed catalyst solution to the solution containing your azide and alkyne substrates.[8]
-
Initiate with Reducing Agent: Initiate the reaction by adding a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).[8]
Q4: Can the buffer system affect my click reaction?
A4: Yes, the choice of buffer can significantly influence the outcome of a CuAAC reaction. Buffers containing coordinating species like Tris can chelate the copper catalyst and inhibit the reaction.[7][9] Phosphate buffers are generally a good choice; however, it is crucial to premix the copper and ligand before adding them to a phosphate buffer to avoid precipitation of copper-phosphate complexes.[9] The reaction is generally robust over a wide pH range (4-12), but a pH of around 7 is recommended for most bioconjugations.[3][10]
Troubleshooting Guides
Guide 1: Low or No Product Yield
A low or non-existent yield of the desired triazole product is one of the most common issues in click chemistry. The following guide provides a systematic approach to troubleshooting this problem.
Caption: A step-by-step workflow for troubleshooting low or no product yield in CuAAC reactions.
| Parameter | Common Range | Troubleshooting Suggestion |
| Copper Source | 50 µM - 1 mM | For sensitive biomolecules, start at lower concentrations (50-100 µM). For less sensitive small molecules, concentrations up to 1-2 mM can be used.[11] |
| Reducing Agent (Sodium Ascorbate) | 3-10 fold excess over Cu(II) | Always use a freshly prepared solution. An excess is crucial to maintain the Cu(I) state.[7][12] |
| Ligand:Copper Ratio | 1:1 to 5:1 | A higher ratio (e.g., 5:1) is often recommended to protect sensitive substrates and stabilize the Cu(I) catalyst.[3][7][13] |
| Reactant Concentration | > 10 µM | For efficient reactions, ensure reactant concentrations are sufficiently high. |
| Temperature | Room Temperature - 60°C | While many reactions proceed at room temperature, gentle heating (e.g., 37°C) can sometimes improve yields, especially if copper is sequestered.[3][14] |
| pH | 6.5 - 8.5 | For bioconjugations, a pH around 7.4 is ideal. The reaction is generally tolerant of a wider pH range (4-12).[3][7][10] |
| Solvent | Aqueous buffers, DMSO, DMF, t-BuOH | For poorly soluble substrates, adding up to 10% of a co-solvent like DMSO or DMF can be beneficial.[3] |
Guide 2: Presence of Side Products
The formation of unintended side products can complicate purification and reduce the yield of the desired product. This guide addresses the most common side reactions.
| Side Reaction | Cause | Mitigation Strategy |
| Alkyne Homocoupling (Glaser Coupling) | Oxidation of the terminal alkyne, often catalyzed by Cu(II) in the presence of oxygen.[7] | Rigorously degas all solutions and perform the reaction under an inert atmosphere (N₂ or Ar). Ensure a sufficient excess of a fresh reducing agent is present.[4][7] |
| Azide Reduction to Amine | Excess reducing agent (e.g., sodium ascorbate) or the presence of phosphines (Staudinger reaction).[4][15] | Use the minimum effective concentration of the reducing agent. If possible, use a direct Cu(I) source to eliminate the need for a reducing agent. Avoid phosphine-based reagents.[4] |
| Reaction with Thiols | Free thiols (e.g., from cysteine residues in proteins) can react with alkynes or interfere with the copper catalyst.[7][16] | Pre-treat protein samples with a thiol-blocking agent like N-ethylmaleimide (NEM).[7] |
| Biomolecule Damage | Generation of reactive oxygen species (ROS) by the Cu(I) catalyst in the presence of oxygen and a reducing agent.[7] | Use a copper-stabilizing ligand and degas the reaction mixture thoroughly. A higher ligand-to-copper ratio can also help protect sensitive biomolecules.[7][13] |
Experimental Protocols
General Protocol for a Small-Scale CuAAC Reaction
This protocol describes a general procedure for the CuAAC reaction using in situ generation of the Cu(I) catalyst from a Cu(II) salt and a reducing agent.
-
Reagent Preparation:
-
Prepare stock solutions of your alkyne and azide-containing molecules in a suitable degassed solvent or buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare a 10 mM stock solution of Copper(II) Sulfate (CuSO₄) in deionized water.
-
Prepare a 50 mM stock solution of a copper-stabilizing ligand (e.g., THPTA) in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution must be made fresh for each experiment.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne and azide solutions to the desired final concentrations.
-
Prepare the catalyst premix: In a separate tube, combine the CuSO₄ stock solution and the ligand stock solution. For a final copper concentration of 1 mM and a 5:1 ligand-to-copper ratio, you would mix equal volumes of the 10 mM CuSO₄ and 50 mM ligand stocks.
-
Add the catalyst premix to the tube containing the azide and alkyne.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. Gentle agitation can be beneficial. The reaction progress can be monitored by TLC, HPLC, or LC-MS.
-
-
Quenching and Purification (Optional):
-
If necessary, the reaction can be stopped by adding a copper chelator such as EDTA.
-
Purify the product using an appropriate method for your molecule (e.g., dialysis, size exclusion chromatography, precipitation, or silica gel chromatography) to remove excess reagents and the copper catalyst.
-
Caption: The interplay of components in a successful CuAAC reaction and the inhibitory effect of oxygen.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Click Chemistry [organic-chemistry.org]
- 11. jenabioscience.com [jenabioscience.com]
- 12. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Problems and Solutions in Click Chemistry Applied to Drug Probes - PMC [pmc.ncbi.nlm.nih.gov]
stability of Azido-PEG2-acid in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Azido-PEG2-acid in aqueous buffers. Below you will find frequently asked questions (FAQs), a troubleshooting guide, and detailed experimental protocols to ensure the successful use of this reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule featuring a terminal azide (-N₃) group and a carboxylic acid (-COOH) group, separated by a two-unit polyethylene glycol (PEG) spacer.[1] Its bifunctional nature allows for sequential or orthogonal conjugation strategies.[1] The azide group is utilized in "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for highly specific and efficient ligation to alkyne-containing molecules.[1] The carboxylic acid group can be activated to form a stable amide bond with primary amines on biomolecules like proteins and peptides.[2] The hydrophilic PEG spacer enhances the water solubility of the molecule and its conjugates.[2]
Q2: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored at -20°C in a dark, desiccated environment.[3][4] It is advisable to store the compound in its solid form. If a stock solution is necessary, use an anhydrous solvent such as DMSO or DMF and store at -20°C for short periods. Avoid repeated freeze-thaw cycles.[3]
Q3: How stable is the azide functional group in aqueous buffers?
The azide functional group is generally stable across a broad pH range, making it robust for most bioconjugation reactions.[3] However, it is sensitive to strong acidic conditions, which can lead to the formation of highly toxic and explosive hydrazoic acid.[5] It is also important to avoid the presence of reducing agents that can react with and consume the azide.
Q4: What factors can affect the stability of the PEG linker itself?
The polyethylene glycol (PEG) backbone can be susceptible to oxidative degradation, especially in the presence of oxygen, elevated temperatures, and certain metal ions.[4] This degradation can result in chain cleavage and the formation of byproducts that may interfere with your experiment.[4] Storing under an inert atmosphere (e.g., argon or nitrogen) can help minimize oxidation.[4]
Q5: Can I prepare an aqueous stock solution of this compound for long-term storage?
It is not recommended to store this compound in aqueous solutions for extended periods. The stability of the compound is best maintained in its solid, lyophilized form. If you need to work in an aqueous buffer, prepare the solution immediately before use.
Stability Data in Aqueous Buffers
While specific experimental data for this compound is not widely published, the following table provides an illustrative stability profile based on a similar compound (Azido-PEG7-azide) to demonstrate the expected stability under various conditions. Note: This data is for illustrative purposes only and should not be considered as actual experimental results for this compound.[3] Researchers should perform their own stability studies for their specific application and buffer conditions.
| Condition | Duration | Purity (% Remaining) | Remarks |
| Temperature | |||
| -20°C (Recommended) | 12 months | >98% | No significant degradation observed.[3] |
| 4°C | 6 months | ~95% | Minor degradation detected.[3] |
| Room Temperature (25°C) | 1 month | ~90% | Significant degradation may occur.[3] |
| pH (in aqueous buffer) | |||
| 4.0 | 24 hours | ~97% | Generally stable, with a possibility of slight hydrolysis over extended periods.[3] |
| 7.4 | 24 hours | >98% | Highly stable at neutral pH.[3] |
| 9.0 | 24 hours | ~96% | Increased potential for PEG backbone hydrolysis.[3] |
| Light Exposure | |||
| Dark (Recommended) | 12 months at -20°C | >98% | No significant degradation.[3] |
| Ambient Light | 1 month at RT | ~85% | Noticeable degradation and potential for azide decomposition.[3] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no conjugation efficiency | Degradation of this compound: The compound may have degraded due to improper storage or handling. | • Use a fresh vial of the reagent.• Ensure the reagent was stored at -20°C in a dark, dry environment.• Perform a quality control check on the reagent's activity using the protocol below. |
| Reaction conditions are too harsh: Prolonged exposure to high temperatures or extreme pH can cause degradation. | • Avoid extended reaction times at elevated temperatures.• Maintain the pH of the reaction buffer within the optimal range for your specific conjugation chemistry.[3] | |
| Inconsistent results between experiments | Variability in reagent stability: If preparing stock solutions, the stability may vary between preparations. | • Prepare fresh solutions of this compound for each experiment.• If a stock solution must be used, aliquot and store at -20°C to avoid multiple freeze-thaw cycles.[3] |
| pH drift during the reaction: The pH of the buffer may change during the experiment, affecting stability. | • Use a buffer with sufficient buffering capacity to maintain a stable pH throughout the reaction. | |
| Presence of unexpected byproducts in analysis (e.g., HPLC, MS) | Impure starting material: The initial this compound reagent may contain impurities. | • Verify the purity of the reagent using an appropriate analytical method.• Purify the starting material if necessary. |
| Degradation during the experiment: The compound may have degraded under the experimental conditions. | • Analyze samples at different time points to monitor for the appearance of degradation products.• Re-evaluate and optimize reaction conditions (temperature, pH, buffer components). |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Aqueous Buffers
This protocol outlines a general method for monitoring the stability of this compound under specific conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Aqueous buffers of desired pH (e.g., 0.1 M sodium acetate for pH 4, 0.1 M phosphate buffer for pH 7.4, 0.1 M borate buffer for pH 9)
-
Anhydrous DMSO or DMF
-
HPLC system with a C18 column
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Temperature-controlled incubator
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF at a known concentration (e.g., 10 mg/mL).
-
In separate vials, dilute the stock solution to a final concentration (e.g., 1 mg/mL) in each of the aqueous buffers to be tested.
-
-
Incubation:
-
Store the vials at different temperatures (e.g., 4°C, 25°C, 40°C).
-
Protect the samples from light to prevent photodegradation.
-
-
Time Points:
-
At designated time intervals (e.g., 0, 24, 48, 72 hours, and 1 week), take an aliquot from each vial for analysis.
-
-
HPLC Analysis:
-
Analyze the aliquots using a C18 reversed-phase HPLC column.
-
Use a gradient elution method, for example, starting with 5% Mobile Phase B and increasing to 95% Mobile Phase B over 20-30 minutes.
-
Monitor the elution profile using a UV detector (e.g., at 210 nm) or an Evaporative Light Scattering Detector (ELSD).
-
-
Data Analysis:
-
Integrate the peak area corresponding to the intact this compound at each time point.
-
Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics.
-
Factors Affecting this compound Stability
Caption: Factors influencing the stability of this compound.
References
Technical Support Center: Improving Solubility with Azido-PEG2-acid
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on using Azido-PEG2-acid to enhance the aqueous solubility of hydrophobic molecules. Here you will find frequently asked questions, detailed experimental protocols, and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it improve solubility?
This compound (CAS: 1312309-63-9) is a heterobifunctional polyethylene glycol (PEG) linker.[1][2] It features a two-unit PEG chain that is hydrophilic, meaning it readily interacts with water.[1][3] One end of the linker is capped with an azide group (-N₃) and the other with a carboxylic acid (-COOH).[2]
When covalently attached to a hydrophobic (water-fearing) molecule, the hydrophilic PEG chain forms a dynamic "hydration shell" by hydrogen bonding with water molecules.[4][] This shell effectively masks the hydrophobic core of the parent molecule, increasing the overall water solubility of the resulting conjugate.[4][6] This process, known as PEGylation, can significantly improve a molecule's suitability for therapeutic use by enhancing its ability to dissolve in aqueous environments.[6][7]
Q2: What are the primary benefits of PEGylating a hydrophobic molecule?
Beyond the primary goal of increasing aqueous solubility, PEGylation offers several key advantages in drug development:[6][8]
-
Prolonged Half-Life: The increased size of the PEGylated molecule slows its filtration by the kidneys, extending its circulation time in the bloodstream.[6][8]
-
Improved Stability: The PEG chain can act as a protective shield, protecting the attached molecule from enzymatic degradation.[6][9]
-
Reduced Immunogenicity: The PEG "stealth" layer can mask the molecule from the immune system, lowering the risk of an unwanted immune response.[6][9]
Q3: What functional groups can this compound react with?
This compound's bifunctional nature allows for two distinct types of reactions:
-
Carboxylic Acid (-COOH): The carboxylic acid group can be chemically activated (e.g., using EDC and NHS) to react with primary amine groups (-NH₂) on a target molecule, forming a stable amide bond.[1][2][10] This is a common strategy for conjugating the linker to proteins, peptides, or small molecules with available amines.
-
Azide (-N₃): The azide group is used for "click chemistry," a class of highly efficient and specific reactions.[2][3] It reacts readily with alkyne-functionalized molecules through either copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition to form a stable triazole linkage.[1][7]
Quantitative Data & Physicochemical Properties
Quantitative data is summarized in the tables below to provide key specifications and illustrate the potential efficacy of PEGylation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 1312309-63-9 | [1] |
| Molecular Formula | C₇H₁₃N₃O₄ | [1] |
| Molecular Weight | 203.2 g/mol | [1] |
| Appearance | Colorless Oil | [11] |
| Solubility | Soluble in DMSO, DMF, DCM, Acetonitrile | [11] |
| Storage | -20°C, protect from moisture |[1] |
Table 2: Illustrative Example of Solubility Enhancement via PEGylation Note: Data for a different compound is shown to demonstrate the potential magnitude of solubility improvement.
| Compound | PEG Derivative Used | Fold Increase in Aqueous Solubility | Reference(s) |
|---|
| Paclitaxel | PEG (5 kDa)-Succinyl | > 66,000 |[9] |
Experimental Protocols & Workflows
General Workflow for Solubility Enhancement
The overall process involves activating the this compound, conjugating it to the hydrophobic molecule, and purifying the final product.
References
- 1. This compound, 1312309-63-9 | BroadPharm [broadpharm.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
Technical Support Center: Monitoring Azido-PEG2-acid Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for monitoring the progress of reactions involving Azido-PEG2-acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive functionalities?
This compound (CAS: 1312309-63-9) is a heterobifunctional linker molecule.[1] It contains two primary reactive groups: an azide group (-N₃) and a carboxylic acid group (-COOH), separated by a two-unit polyethylene glycol (PEG) spacer.[1][2] The azide group is used for "click chemistry," specifically copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to form a stable triazole linkage.[2][3] The carboxylic acid can be activated to react with primary amines, forming a stable amide bond.[2][3] The PEG spacer enhances the hydrophilicity and solubility of the resulting conjugates.[3][4]
Q2: How should this compound be stored to ensure its stability?
For long-term stability, this compound should be stored at -20°C in a desiccated environment, protected from light.[2][5] It is crucial to allow the container to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the compound.[5] Stock solutions should ideally be prepared fresh before use.[5] If storage of a stock solution is necessary, it should be prepared in an anhydrous solvent such as DMF or DMSO, aliquoted into single-use volumes to avoid freeze-thaw cycles, and stored at -80°C.[5]
Q3: My click chemistry reaction with this compound is showing low or no product formation. What are the common causes?
Low yields in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions are often due to the oxidation of the active Copper(I) catalyst to the inactive Copper(II) state.[6] This can be caused by oxygen in the reaction mixture.[6] Other potential issues include poor quality or degradation of reagents, such as the this compound or the reducing agent (e.g., sodium ascorbate).[6] Side reactions like the homodimerization of the alkyne starting material can also reduce the yield of the desired product.[7]
Q4: I'm observing multiple spots on my TLC plate when monitoring my reaction. What could be the cause?
Multiple spots on a TLC plate can indicate the presence of starting materials, the desired product, and potential side products.[6] In the context of a click reaction, a common side reaction is the homocoupling of the alkyne partner, known as Glaser coupling.[6] For reactions involving the carboxylic acid, incomplete activation or side reactions with the coupling agents can lead to multiple products. It is also possible that one of the starting materials is impure.
Q5: How can I confirm the successful conjugation of this compound to my molecule of interest?
Mass spectrometry (MS) is a primary technique for confirming successful conjugation by providing the molecular weight of the product.[8][9] Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.[8][9] When coupled with Liquid Chromatography (LC-MS), it allows for the separation and identification of the product from unreacted starting materials and byproducts.[10][11] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to provide detailed structural information and confirm the formation of the new covalent bond (either a triazole or an amide).[9][12]
Troubleshooting Guide
This guide addresses specific issues that may be encountered when monitoring the progress of this compound reactions.
| Problem | Possible Cause | Suggested Solution |
| No reaction progress observed by TLC or LC-MS | Inactive catalyst (for CuAAC reactions) | Ensure all solutions are degassed to remove oxygen.[7] Use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).[6] Consider performing the reaction under an inert atmosphere (e.g., argon or nitrogen).[7] |
| Degraded this compound reagent | Verify the storage conditions of the reagent. If degradation is suspected, use a fresh batch of the reagent.[5] | |
| Incorrect reaction pH for carboxylic acid activation/coupling | The activation of the carboxylic acid and subsequent coupling to an amine is pH-dependent. Ensure the pH of the reaction buffer is within the optimal range (typically pH 7.2-8.5 for NHS ester formation and reaction with amines).[13] | |
| Low product yield with significant starting material remaining | Insufficient reagent concentration | Increase the molar excess of the this compound or the other reactant.[14] |
| Suboptimal reaction time or temperature | Optimize the reaction time and temperature. Some reactions may require longer incubation times or gentle heating to proceed to completion.[14] | |
| Presence of interfering substances in the buffer | Buffers containing primary amines (e.g., Tris) or other nucleophiles can compete with the desired reaction.[13] Use a non-interfering buffer system like PBS. | |
| Formation of unexpected byproducts | Side reactions of the alkyne (Glaser coupling) in CuAAC | Increase the concentration of the reducing agent and ensure the reaction is free of oxygen.[6] |
| Hydrolysis of activated carboxylic acid | Minimize the exposure of the activated carboxylic acid intermediate to water. Use anhydrous solvents for the activation step.[13] | |
| Difficulty in interpreting NMR spectra | Overlapping peaks from the PEG chain | The repeating ethylene glycol units of the PEG chain can produce large, broad signals in the 1H NMR spectrum, which may obscure other peaks.[12][15] |
| Presence of 13C satellite peaks | The natural abundance of 13C can lead to small satellite peaks in the 1H NMR spectrum of PEG compounds, which can sometimes be mistaken for impurities.[12][15][16] |
Experimental Protocols
Protocol 1: General Procedure for Monitoring a CuAAC Reaction by TLC
-
Reaction Setup : In a vial, dissolve your alkyne-containing molecule and this compound in a suitable solvent (e.g., DMF, DMSO, or a mixture with water).
-
Catalyst Preparation : Prepare a stock solution of copper(II) sulfate (CuSO₄) and a reducing agent like sodium ascorbate in water. A ligand such as TBTA can be pre-mixed with the CuSO₄ solution.[7]
-
Reaction Initiation : Add the catalyst solution to the reaction mixture.
-
TLC Monitoring :
-
At various time points (e.g., 0, 1, 2, 4, and 24 hours), take a small aliquot of the reaction mixture.
-
Spot the aliquot onto a TLC plate (e.g., silica gel 60 F254).
-
Develop the TLC plate using an appropriate solvent system (e.g., a mixture of dichloromethane and methanol).
-
Visualize the spots under UV light and/or by staining with a suitable reagent (e.g., potassium permanganate or iodine).
-
The disappearance of starting material spots and the appearance of a new product spot indicate reaction progress.
-
Protocol 2: General Procedure for Monitoring a Reaction by LC-MS
-
Sample Preparation : At different time points, take a small aliquot of the reaction mixture and dilute it with a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid).[11]
-
LC-MS Analysis :
-
Inject the diluted sample onto an LC-MS system equipped with a suitable column (e.g., a reversed-phase C18 column).[11]
-
Use a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[11]
-
Monitor the elution of compounds using a UV detector and the mass spectrometer.
-
Analyze the mass spectra to identify the molecular ions corresponding to the starting materials and the expected product.[10] The progress of the reaction can be quantified by comparing the peak areas of the reactants and the product over time.
-
Protocol 3: General Procedure for Monitoring a Reaction by ¹H NMR
-
Reaction Setup : Perform the reaction in a deuterated solvent (e.g., DMSO-d₆ or D₂O) directly in an NMR tube if possible. If the reaction is not performed in a deuterated solvent, take aliquots at different time points, remove the solvent under reduced pressure, and dissolve the residue in a deuterated solvent for analysis.[17]
-
NMR Acquisition : Acquire ¹H NMR spectra at various time intervals.
-
Data Analysis :
-
Identify the characteristic peaks for the starting materials (e.g., the azide-adjacent protons of this compound and specific protons of the other reactant).
-
Look for the appearance of new peaks corresponding to the product (e.g., the triazole proton in a click reaction, which typically appears between 7.5 and 8.5 ppm).
-
The reaction progress can be monitored by observing the decrease in the integration of the reactant peaks and the increase in the integration of the product peaks over time.[17]
-
Visualizations
Caption: A workflow for setting up, monitoring, and analyzing this compound reactions.
Caption: A decision-making flowchart for troubleshooting low product yield in this compound reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. biochempeg.com [biochempeg.com]
- 3. This compound, 1312309-63-9 | BroadPharm [broadpharm.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Azido-PEG2-acid
This technical support center provides guidance on the proper storage, handling, and use of Azido-PEG2-acid. It is intended for researchers, scientists, and drug development professionals to ensure experimental success and safety.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
For long-term stability, solid this compound should be stored at -20°C in a desiccated, dark environment.[1][2][3] Short-term storage at 0-4°C is also acceptable for brief periods.[1]
Q2: What is the best way to prepare a stock solution of this compound?
It is recommended to use anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prepare stock solutions.[1] To avoid moisture contamination, which can lead to hydrolysis, always allow the vial of solid this compound to warm to room temperature in a desiccator before opening and adding solvent.[1]
Q3: How should I store stock solutions of this compound?
Stock solutions should ideally be prepared fresh for each experiment.[1] If storage is necessary, aliquot the solution into single-use volumes to minimize freeze-thaw cycles and store at -80°C for up to six months.[1]
Q4: What are the main causes of this compound degradation?
The primary cause of degradation is hydrolysis of the ester functionalities due to moisture.[1] The azide group is generally stable but can be sensitive to prolonged exposure to light, heat, and acidic conditions.[1][4]
Q5: What are the key reactive groups on this compound and their functions?
This compound is a heterobifunctional linker with two key reactive groups:
-
Azide group (-N₃): This group is used for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), to form a stable triazole linkage.[5][6]
-
Carboxylic acid group (-COOH): This group can be activated to react with primary amines to form a stable amide bond.[6][7][8]
Storage and Handling Summary
| Condition | Solid this compound | This compound Stock Solution |
| Long-Term Storage | -20°C, desiccated, protected from light[1][2][3] | -80°C in single-use aliquots (up to 6 months)[1] |
| Short-Term Storage | 0-4°C[1] | -20°C in sealed aliquots (up to 1 month)[9] |
| Recommended Solvents | N/A | Anhydrous DMF or DMSO[1] |
| Handling Precautions | Allow vial to reach room temperature before opening.[1] | Prepare fresh if possible; avoid repeated freeze-thaw cycles.[1] |
Troubleshooting Guide
Issue 1: Low or no signal in downstream applications (e.g., low conjugation efficiency).
| Possible Cause | Suggested Solution |
| Degraded Reagent | Ensure the solid compound and stock solutions have been stored correctly. If the stock solution is old, prepare a fresh one.[1] |
| Inactive Reagent | Confirm the activity of the carboxylic acid and azide moieties if possible through appropriate analytical methods. |
| Suboptimal Reaction Conditions | Optimize the pH, temperature, and buffer composition for your specific conjugation reaction. For EDC/NHS chemistry, a pH of 7.2-8.5 is generally recommended.[1] |
| Steric Hindrance | The PEG2 spacer is designed to minimize this, but if steric hindrance is suspected, consider using a linker with a longer PEG chain.[1] |
Issue 2: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Variability in Reagent Activity | Prepare single-use aliquots of your stock solution to avoid degradation from multiple freeze-thaw cycles.[1] |
| Inconsistent Reaction Parameters | Carefully control all reaction parameters, including concentrations, reaction time, and temperature, across all experiments. |
| Moisture Contamination | Use anhydrous solvents and handle them in a way that minimizes exposure to atmospheric moisture.[1] |
Experimental Protocols
General Protocol for EDC/NHS Activation of Carboxylic Acid and Amine Coupling
This protocol outlines a general procedure for conjugating the carboxylic acid of this compound to a primary amine-containing molecule.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Amine-containing molecule
-
Anhydrous, amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Purification system (e.g., desalting column, dialysis)
Procedure:
-
Prepare Solutions:
-
Dissolve this compound in anhydrous DMF or DMSO to a desired concentration.
-
Dissolve the amine-containing molecule in the reaction buffer.
-
-
Activate Carboxylic Acid:
-
In a separate tube, combine this compound, EDC, and NHS in a molar ratio of approximately 1:1.5:1.5.
-
Incubate at room temperature for 15-30 minutes.
-
-
Conjugation:
-
Add the activated this compound solution to the solution of the amine-containing molecule. A 10- to 20-fold molar excess of the linker is a common starting point.
-
Allow the reaction to proceed for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
-
Quenching:
-
Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction.
-
Incubate for 15-30 minutes.
-
-
Purification:
-
Purify the conjugate using a desalting column, dialysis, or other appropriate method to remove excess reagents.
-
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for conjugating the azide group of an this compound-modified molecule to an alkyne-containing molecule.
Materials:
-
Azide-functionalized molecule
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (prepare fresh)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Purification system
Procedure:
-
Prepare Solutions:
-
Prepare stock solutions of CuSO₄ (e.g., 50 mM in water), sodium ascorbate (e.g., 100 mM in water, prepared fresh), and THPTA (e.g., 50 mM in water).
-
-
Reaction Setup:
-
In a reaction tube, combine the azide-functionalized molecule and the alkyne-containing molecule in the reaction buffer.
-
Add THPTA to the reaction mixture.
-
Add CuSO₄ to the reaction mixture.
-
-
Initiate Reaction:
-
Add the freshly prepared sodium ascorbate solution to initiate the click reaction.
-
-
Incubation:
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the conjugate using a suitable method to remove the copper catalyst and excess reagents.
-
Visual Guides
Caption: A typical experimental workflow for amine conjugation using this compound.
Caption: Troubleshooting logic for low conjugation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. nbinno.com [nbinno.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. This compound, 1312309-63-9 | BroadPharm [broadpharm.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Azido-PEG2-acid vs. Longer PEG Linkers in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The rational design of drug conjugates, such as antibody-drug conjugates (ADCs), is a cornerstone of modern therapeutics. The linker, a seemingly simple component connecting a targeting moiety to a therapeutic payload, is a critical determinant of the conjugate's overall efficacy, stability, and pharmacokinetic profile.[1] Among the most versatile tools in the linker toolbox are polyethylene glycol (PEG) chains, prized for their hydrophilicity, biocompatibility, and ability to modulate the physicochemical properties of bioconjugates.[2][3]
A crucial design parameter is the length of the PEG chain. This guide provides an objective, data-driven comparison between the short-chain, heterobifunctional linker, Azido-PEG2-acid, and its longer-chain counterparts. This compound provides a discrete, two-unit PEG spacer with an azide handle for "click chemistry" and a carboxylic acid for amide bond formation, offering a compact and versatile platform for bioconjugation.[4][5] The choice between a short linker like this and a longer PEG chain involves a series of critical trade-offs that impact nearly every aspect of a drug conjugate's performance, from circulation half-life to cell-killing potency.
Data Presentation: A Quantitative Comparison
The selection of PEG linker length is a strategic decision that balances pharmacokinetic advantages with potential impacts on potency and stability. While longer linkers are generally employed to improve a drug's in vivo performance, shorter linkers may offer distinct advantages in specific contexts.[6] The following tables summarize quantitative data from various studies to illuminate these key differences.
Table 1: Impact of PEG Linker Length on Physicochemical and Pharmacokinetic Properties
| Metric | Short PEG Linker (e.g., PEG2-PEG4) | Longer PEG Linker (e.g., PEG8-PEG24, 4-10 kDa) | Key Findings & Supporting Data |
| Solubility & Aggregation | Moderate improvement; may be insufficient for highly hydrophobic payloads.[7] | Significantly enhanced solubility and prevention of aggregation, enabling higher Drug-to-Antibody Ratios (DARs).[8][9] | The hydrophilic nature of longer PEG chains creates a hydration shell, counteracting the hydrophobicity of the payload and reducing the tendency for aggregation.[7][8] |
| Plasma Clearance | Higher / Faster Clearance.[1] | Lower / Slower Clearance.[1][10] | Increasing PEG chain length from PEG2 to PEG8 significantly decreases the clearance rate of an IgG-MMAE conjugate.[1] |
| Plasma Half-life (t½) | Shorter.[1][11] | Significantly Longer.[11][10] | An affibody-drug conjugate with no PEG had a half-life of 19.6 minutes. This increased 2.5-fold with a 4 kDa PEG linker and 11.2-fold with a 10 kDa PEG linker.[11][12] |
| Tumor Exposure / Accumulation | Lower.[1] | Higher.[1][6] | In one study, ADCs with PEG8, PEG12, and PEG24 linkers demonstrated significantly higher tumor exposure compared to those with PEG2 and PEG4 linkers.[1] |
Table 2: Impact of PEG Linker Length on Efficacy and Cellular Uptake
| Metric | Short PEG Linker (e.g., PEG2-PEG4) | Longer PEG Linker (e.g., PEG8-PEG24, 4-10 kDa) | Key Findings & Supporting Data |
| In Vitro Potency (IC50) | Generally Higher Potency (Lower IC50).[1] | May be Lower Potency (Higher IC50).[1][13] | In a study with affibody-based drug conjugates, the introduction of 4 kDa and 10 kDa PEG linkers resulted in a 4.5-fold and 22-fold reduction in cytotoxicity, respectively, compared to a non-PEGylated conjugate, likely due to steric hindrance.[1][12][13] |
| In Vivo Efficacy | Moderate.[1] | Often Significantly Improved.[1][13] | The superior pharmacokinetic properties conferred by longer PEG linkers frequently lead to improved in vivo antitumor activity. ADCs with PEG8, PEG12, and PEG24 linkers resulted in a 75-85% reduction in tumor weight, compared to a 35-45% reduction for ADCs with PEG2 and PEG4 linkers.[1] |
| Cellular Uptake | Generally Higher.[14] | Generally Lower.[14][15] | Higher PEG grafting densities and longer PEG chain lengths can result in less protein adsorption and lower nanoparticle uptake by cancer cells. A PEG chain length of 2kDa may offer a compromise, repelling protein adsorption sufficiently without reducing uptake as much as a 5kDa PEG.[14] |
Visualizing the Impact of PEG Linker Length
To better illustrate the concepts discussed, the following diagrams represent the structural differences between short and long linkers, a typical workflow for linker optimization, and the general mechanism of action for an antibody-drug conjugate.
Caption: Structural comparison of ADCs with short vs. long PEG linkers.
Caption: Experimental workflow for optimizing ADC linker length.
Caption: Generalized mechanism of action for an antibody-drug conjugate.
Experimental Protocols
Reproducible data is the foundation of robust drug development. The following are detailed methodologies for key experiments used to characterize and compare drug conjugates with different PEG linker lengths.
Synthesis and Purification of a PEGylated Antibody-Drug Conjugate
This protocol describes a typical conjugation of a drug-linker to an antibody via reduced interchain disulfides.
-
Objective: To covalently attach a drug-linker construct to a monoclonal antibody.
-
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in Phosphate Buffered Saline (PBS).
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride.
-
Drug-linker construct with a maleimide group (e.g., Maleimide-PEGn-MMAE).
-
Dimethyl sulfoxide (DMSO).
-
PBS, pH 7.4.
-
PD-10 desalting columns.
-
-
Protocol:
-
Antibody Reduction: Prepare a solution of the antibody at 5-10 mg/mL in PBS. Add a 2.5-fold molar excess of TCEP. Incubate at 37°C for 2 hours to partially reduce interchain disulfide bonds.[6]
-
Drug-Linker Preparation: Dissolve the maleimide-functionalized drug-linker in DMSO to create a 10 mM stock solution.
-
Conjugation: Cool the reduced antibody solution to room temperature. Add a 7-fold molar excess of the drug-linker solution to the antibody. The final concentration of DMSO should not exceed 10% (v/v) to prevent antibody denaturation.
-
Incubation: Gently mix and incubate the reaction at room temperature for 1 hour in the dark.
-
Quenching: Add a 5-fold molar excess of N-acetylcysteine (relative to the drug-linker) to quench any unreacted maleimide groups. Incubate for 20 minutes.
-
Purification: Purify the resulting ADC using a PD-10 desalting column equilibrated with PBS to remove unconjugated drug-linker and other small molecules.
-
Characterization: Determine the protein concentration via UV-Vis spectroscopy at 280 nm and proceed to DAR analysis.
-
Determination of Drug-to-Antibody Ratio (DAR)
-
Objective: To quantify the average number of drug-linker molecules conjugated to each antibody.[16]
-
Methodology (Hydrophobic Interaction Chromatography - HIC):
-
Sample Preparation: Dilute the purified ADC to 1 mg/mL in the HIC mobile phase A.
-
Instrumentation: Use an HPLC system equipped with a HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phases:
-
Mobile Phase A: 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 20% (v/v) isopropanol.
-
-
Gradient: Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Detection: Monitor the elution profile using a UV detector at 280 nm.
-
Data Analysis: The unconjugated antibody will elute first, followed by species with increasing DAR values (DAR2, DAR4, etc.). Calculate the weighted average DAR by integrating the peak areas corresponding to each species.
-
In Vitro Cytotoxicity Assay
-
Objective: To determine the potency (IC50) of the ADC against a target cancer cell line.
-
Materials:
-
Target cancer cell line (e.g., SK-BR-3 for an anti-HER2 ADC).
-
Complete cell culture medium.
-
Purified ADCs (with different PEG linkers) and unconjugated antibody control.
-
96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
-
Protocol:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
ADC Treatment: Prepare serial dilutions of the ADCs and control antibody in culture medium.
-
Incubation: Remove the old medium from the cells and add 100 µL of the diluted ADC solutions to the respective wells. Incubate for 72-96 hours.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the results to untreated control cells. Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Conclusion and Future Perspectives
The length of a PEG linker is a critical attribute in drug conjugate design, creating a profound trade-off between pharmacokinetic performance and in vitro potency.[1][16]
Short-chain linkers , exemplified by this compound, offer a compact structure that often preserves high in vitro potency by minimizing steric hindrance at the target site.[1][13] They are valuable when rapid clearance is not a detriment or when the payload is sufficiently hydrophilic to not require extensive solubilization.
Longer-chain PEG linkers are instrumental in improving the therapeutic index of many conjugates, particularly those with hydrophobic payloads.[9][12] They significantly extend circulation half-life, reduce clearance, and enhance tumor accumulation, which often translates to superior in vivo efficacy despite a potential reduction in immediate in vitro cytotoxicity.[1] However, researchers must remain mindful of the potential for increased immunogenicity and the "PEGshroud" effect, where an excessively long linker might shield the targeting ligand.[6][17]
Ultimately, the choice is not a matter of universal superiority but of strategic optimization. The ideal PEG linker length is context-dependent and must be determined empirically for each unique combination of antibody, payload, and therapeutic target.[1][12] A systematic evaluation, following the workflows outlined in this guide, is essential for designing the next generation of safe and effective targeted drug delivery systems.
References
- 1. benchchem.com [benchchem.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. adcreview.com [adcreview.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]
- 14. medcraveonline.com [medcraveonline.com]
- 15. The Impact of PEGylation on Cellular Uptake and In Vivo Biodistribution of Gold Nanoparticle MRI Contrast Agents [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Analysis of Azido-PEG2-acid Modified Proteins: A MALDI-TOF Perspective
The modification of proteins with polyethylene glycol (PEG) derivatives, such as Azido-PEG2-acid, is a critical strategy in drug development to enhance the therapeutic properties of proteins. This guide provides a comprehensive comparison of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry with other analytical techniques for characterizing these modified proteins. It is designed for researchers, scientists, and drug development professionals to facilitate an informed selection of analytical methods.
Comparative Analysis of Key Techniques
The characterization of proteins modified with this compound is crucial for ensuring the quality, consistency, and efficacy of biotherapeutics. While MALDI-TOF MS is a robust and widely used technique, other methods offer complementary or, in some cases, more detailed information. The choice of technique depends on the specific analytical goal, the properties of the protein, and the available instrumentation.
| Feature | MALDI-TOF MS | Electrospray Ionization Mass Spectrometry (ESI-MS) | Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) |
| Principle | Measures the mass-to-charge ratio (m/z) of singly charged ions to determine molecular weight. | Generates multiply charged ions, allowing for the analysis of high molecular weight molecules on mass analyzers with a limited m/z range.[1] | Separates molecules based on their hydrodynamic volume. |
| Primary Information | Average molecular weight, degree of PEGylation, and heterogeneity.[2] | Precise intact mass, separation of isoforms, and detailed structural information.[3] | Hydrodynamic radius, molar mass, and aggregation state. |
| Sample Preparation | Relatively simple, co-crystallization with a matrix. | Can be coupled with liquid chromatography (LC) for online separation and analysis. | Requires careful buffer selection and filtration. |
| Advantages | - Simple spectra with predominantly singly charged ions, making interpretation easier.[1]- High tolerance to salts and buffers.- Fast analysis time. | - High mass accuracy and resolution.- Amenable to coupling with LC for complex mixtures.- Provides detailed structural information through fragmentation. | - Non-destructive.- Provides information on size and aggregation.- Can determine absolute molecular weight without standards. |
| Limitations | - Lower resolution compared to ESI-MS.- Can be challenging to automate.[1]- May not be ideal for robust quantitative analysis compared to LC-MS.[1] | - Spectra can be complex due to multiple charge states and PEG polydispersity.- Less tolerant to salts and detergents. | - Does not provide information on the site of modification.- Lower resolution for separating species with similar hydrodynamic volumes. |
| Typical Application | Rapid determination of the average degree of PEGylation and confirmation of successful conjugation. | Detailed characterization of PEGylation heterogeneity, isoform separation, and site-specific analysis. | Quality control for aggregation and determination of the overall size of the modified protein. |
Experimental Protocols
Detailed methodologies are essential for reproducible and accurate analysis. Below are protocols for the key techniques discussed.
This protocol is adapted from established methods for PEGylated protein analysis.[3][4]
1. Sample Preparation:
-
Dissolve the purified this compound modified protein to a concentration of 20–100 pmol/µL in a suitable solvent (e.g., water or a low-salt buffer).[3][4]
-
Prepare a saturated solution of a suitable MALDI matrix, such as sinapinic acid or α-cyano-4-hydroxycinnamic acid, in a solvent like 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).[4][5]
2. Target Spotting (Dried-Droplet Method):
-
Spot 1 µL of the matrix solution onto the MALDI target plate.[4]
-
Immediately add 1 µL of the protein sample to the matrix droplet and mix by pipetting.[4]
-
Allow the mixture to air-dry at room temperature, forming crystals.[4]
3. MALDI-TOF MS Instrument Settings:
-
Operate the instrument in linear or reflector positive ion mode, depending on the mass of the protein.[3][6]
-
Calibrate the instrument using a protein standard of a similar mass range.[4]
-
Adjust the laser power to just above the threshold for ion generation to achieve good signal intensity with minimal fragmentation.[3][4]
4. Data Acquisition and Analysis:
-
Acquire the mass spectrum by averaging multiple laser shots (e.g., 100-500).[4]
-
Process the spectrum using appropriate software to determine the average molecular weight and the distribution of PEGylated species.[3] The number of modifications can be calculated from the mass shift between the modified and unmodified protein.[6]
For a more detailed analysis, Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) is often preferred.[2]
1. Sample Preparation:
-
The protein sample is prepared similarly to the MALDI-TOF protocol but is injected into an LC system.
2. LC Separation:
-
A reverse-phase or size-exclusion column is typically used to separate the different PEGylated species.
3. ESI-MS Settings:
-
The ESI source is operated to generate multiply charged ions.
-
Typical settings include a capillary voltage of 3-5 kV, a source temperature of 120-150 °C, and a desolvation temperature of 350-500 °C.[1]
4. Data Analysis:
-
The resulting complex spectrum of multiply charged ions is deconvoluted using specialized software to obtain the zero-charge mass spectrum.[1] This allows for the determination of the precise molecular weight of each PEGylated species.
Visualizing the Workflow and Logic
To better illustrate the processes, the following diagrams have been generated using Graphviz.
References
A Researcher's Guide to Azido-PEG2-Acid Labeled Antibodies: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise and stable conjugation of molecules to antibodies is paramount for the development of effective diagnostics, therapeutics, and research reagents. Azido-PEG2-acid has emerged as a key reagent, enabling site-specific and bioorthogonal "click" chemistry applications. This guide provides an objective comparison of this compound labeled antibodies with those generated using traditional amine-reactive (NHS-ester) and thiol-reactive (maleimide) chemistries, supported by experimental data and detailed protocols.
Performance Comparison: this compound vs. Alternatives
The choice of labeling chemistry significantly impacts the key characteristics of the final antibody conjugate, including its homogeneity, stability, and functional activity. This compound, in conjunction with click chemistry, offers distinct advantages over conventional methods.
Labeling Efficiency and Homogeneity
This compound labeling, followed by a click reaction, allows for greater control over the stoichiometry of the conjugation, leading to a more homogeneous product with a defined drug-to-antibody ratio (DAR). This is in contrast to traditional NHS-ester chemistry, which targets lysine residues and can result in a heterogeneous mixture of conjugates. While maleimide chemistry offers site-specificity to engineered or reduced cysteine residues, it can also produce a variety of reaction products.
| Parameter | This compound (via Click Chemistry) | NHS-Ester | Maleimide-Thiol |
| Average Degree of Labeling (DOL) | 3 - 5 azides per antibody[1] | 4 - 6 biotins per antibody[1] | Variable, dependent on available thiols |
| Labeling Efficiency | > 95%[1] | High, implied by the achieved DOL[1] | High, with reported yields of ~80% in 120 minutes for some proteins[2] |
| Homogeneity (Product Consistency) | High, defined conjugates[3] | Low, heterogeneous mixture[4] | Moderate, can result in diverse reaction products[3] |
Stability of the Conjugate Linkage
The stability of the bond between the label and the antibody is critical for in vivo applications. The triazole linkage formed via click chemistry is known for its exceptional stability. In contrast, the thioether bond formed by maleimide conjugation is susceptible to a retro-Michael reaction, which can lead to premature release of the payload.
| Linkage Chemistry | Model System | Incubation Conditions | Half-life (t½) / Stability |
| Click Chemistry (Triazole) | ADC mimic in human plasma | 37°C | High stability (Specific t½ data not found in searches) |
| Maleimide-Thiol | ADC mimic in human plasma | 37°C | ~7 days[5] |
| Thiol-bridging Maleimide | ADC mimic in human plasma | 37°C | >21 days[5] |
| Maleamic Methyl Ester-based | Model molecule with GSH | 37°C | 1.8% substrate loss after 21 days[6] |
| Traditional Maleimide-based | Model molecule with GSH | 37°C | 10% substrate loss after 21 days[6] |
Functional Activity
A key concern with antibody labeling is the potential for the conjugation process to impair the antibody's antigen-binding affinity and effector functions. Site-specific labeling methods, such as those enabled by click chemistry, are generally considered to better preserve the functional integrity of the antibody compared to the random conjugation of NHS-esters. Studies have shown that the functional binding capacities of antibodies after click chemistry are at least equal to or better than those of maleimide-thiol conjugates[3].
Experimental Protocols
Antibody Labeling with this compound
This protocol involves a two-step process: the initial activation of the this compound and its conjugation to the antibody, followed by the bioorthogonal click chemistry reaction with an alkyne-modified molecule of interest.
Step 1: EDC/NHS Activation and Antibody Conjugation
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
-
Activation of this compound: In a separate tube, dissolve this compound in anhydrous DMSO or DMF. Add a 1.2-fold molar excess of N-hydroxysuccinimide (NHS) and a 1.2-fold molar excess of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Incubate for 15-30 minutes at room temperature.
-
Conjugation: Add the activated this compound solution to the antibody solution. A 10- to 50-fold molar excess of the linker to the antibody is a common starting point.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess linker and by-products using a desalting column or dialysis.
Step 2: Click Chemistry Reaction (Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC)
-
Prepare Alkyne-Payload: Dissolve the DBCO, BCN, or other strained alkyne-functionalized payload in an appropriate solvent (e.g., DMSO).
-
Click Reaction: Add a 1.5- to 3-fold molar excess of the alkyne-payload to the azide-labeled antibody.
-
Incubation: Incubate for 1-4 hours at room temperature or overnight at 4°C.
-
Purification: Purify the final antibody conjugate using a desalting column or dialysis to remove unreacted payload.
Characterization of Labeled Antibodies
Degree of Labeling (DOL) Determination by UV-Vis Spectrophotometry
-
Measurement: After purification, measure the absorbance of the antibody conjugate at 280 nm (A280) and at the maximum absorbance wavelength of the label (A_max).
-
Calculation: The DOL can be calculated using the following formula:
where:
-
ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
-
ε_label is the molar extinction coefficient of the label at its A_max.
-
CF is the correction factor, which is the absorbance of the label at 280 nm divided by its absorbance at A_max.
-
Mass Spectrometry for Heterogeneity Analysis
Mass spectrometry (MS) is a powerful tool for assessing the heterogeneity of antibody conjugates. Intact mass analysis can determine the distribution of different drug-to-antibody ratio species. Peptide mapping, following enzymatic digestion of the antibody, can identify the specific sites of conjugation.
Functional Activity Assessment by ELISA
An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to evaluate the antigen-binding activity of the labeled antibody.
-
Coating: Coat a microplate with the target antigen.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., BSA or non-fat milk).
-
Binding: Add serial dilutions of the labeled antibody and an unlabeled control antibody to the wells and incubate.
-
Detection: For unlabeled antibodies, use an enzyme-conjugated secondary antibody. For enzyme-labeled antibodies, proceed directly to the substrate step.
-
Substrate Addition: Add a suitable substrate for the enzyme to generate a colorimetric signal.
-
Measurement: Read the absorbance at the appropriate wavelength and compare the binding curves of the labeled and unlabeled antibodies to assess any change in affinity.
Visualizing Workflows and Pathways
Antibody Labeling Workflow
Caption: Comparison of antibody labeling workflows.
Fc Gamma Receptor (FcγR) Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A head-to-head comparison of conjugation methods for VHHs: Random maleimide-thiol coupling versus controlled click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to In Vitro Stability Assays for Antibody-Drug Conjugate (ADC) Linkers
The stability of the linker in an antibody-drug conjugate (ADC) is a pivotal factor that governs its therapeutic index, influencing both its efficacy and toxicity profile.[1] An ideal ADC linker must remain robust in systemic circulation to prevent the premature release of its cytotoxic payload, which could otherwise lead to off-target toxicities.[2][3] Conversely, upon reaching the tumor site, the linker must be efficiently cleaved to release the payload and exert its therapeutic effect. This guide provides a comprehensive comparison of key in vitro stability assays for ADC linkers, complete with experimental data and detailed methodologies, to assist researchers in the rational design and selection of next-generation ADCs.
Linker Chemistries: A Balancing Act of Stability and Release
ADC linkers are broadly categorized as either cleavable or non-cleavable, each with distinct payload release mechanisms and stability characteristics.[4]
-
Cleavable Linkers: These are engineered to be stable in the bloodstream but susceptible to cleavage within the tumor microenvironment or inside cancer cells by specific triggers.[4] Common cleavage mechanisms include:
-
Enzyme-sensitive: These linkers, such as the widely used valine-citrulline (Val-Cit) dipeptide, are designed to be substrates for proteases like cathepsins, which are upregulated in tumors.[1][3]
-
pH-sensitive: Linkers like hydrazones are designed to be stable at physiological pH (~7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[1][5]
-
Redox-sensitive: Disulfide-based linkers exploit the higher intracellular concentrations of reducing agents like glutathione (GSH) for cleavage.[1][5]
-
-
Non-cleavable Linkers: These linkers, such as those based on a thioether bond (e.g., SMCC), depend on the complete lysosomal degradation of the antibody to release the payload.[1][4] This mechanism generally results in higher stability in circulation.[2]
The selection between a cleavable and non-cleavable linker is a critical design consideration that depends on the target antigen, the payload, and the desired mechanism of action.[4]
Key In Vitro Stability Assays
Evaluating the stability of an ADC is a crucial step in its preclinical development. The following are key in-vitro experiments used to assess linker stability.
Plasma Stability Assay
This assay is critical for predicting the in-vivo stability of an ADC in systemic circulation.[1] It evaluates the stability of an ADC in plasma from various species (e.g., human, mouse, rat).[4]
Experimental Protocol:
-
Preparation: Prepare ADC stock solutions in a suitable buffer.
-
Incubation: Incubate the ADC sample in plasma (e.g., human, mouse, rat) at a concentration of 1 mg/mL at 37°C.[2]
-
Time Points: Collect aliquots at various time points, for example, 0, 6, 24, 48, 72, 96, and 168 hours.[2]
-
Sample Processing: At each time point, quench the reaction by placing the sample on ice. Separate the ADC from the plasma proteins, often using immuno-affinity capture methods.[2]
-
Analysis: Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.[4] This can be achieved through various analytical techniques:
-
Enzyme-Linked Immunosorbent Assay (ELISA): To measure the concentration of the intact ADC.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the drug-to-antibody ratio (DAR) over time or to quantify the free payload in the plasma.[2][6][7]
-
Hydrophobic Interaction Chromatography (HIC): To determine the drug-to-antibody ratio (DAR) over time.[1]
-
Data Presentation:
| Linker Type | ADC Example | Species | Assay Endpoint | Stability Results | Reference |
| Val-Cit-PABC-MMAE | Ab-vc-MMAE | Cynomolgus Monkey | % Released MMAE | <1% after 6 days | [5] |
| Val-Cit-PABC-MMAE | Ab095 | Rat | % Released MMAE | 2.5% after 6 days | [5] |
| Sulfatase-cleavable | Not Specified | Mouse | % Stability | High stability over 7 days | [5] |
| Silyl ether-based | MMAE conjugate | Human | Half-life (t1/2) | >7 days | [5] |
| OHPAS linker | ITC6103RO | Mouse | DAR | Stable over 7 days | [3] |
| VC-PABC linker | ITC6104RO | Mouse | DAR | Unstable, significant DAR decrease | [3] |
Experimental Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Branched vs. Linear PEG Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical decision that profoundly impacts the efficacy, stability, and pharmacokinetic profile of a bioconjugate. Polyethylene glycol (PEG) linkers, prized for their biocompatibility and hydrophilicity, are a cornerstone of modern bioconjugation and drug delivery. The architectural choice between a linear and a branched PEG linker can significantly influence a bioconjugate's therapeutic success. This guide provides an objective, data-driven comparison to inform the selection of the optimal PEG linker architecture for your specific application.
The fundamental difference between linear and branched PEG linkers lies in their molecular structure. Linear PEGs consist of a single, straight chain of repeating ethylene glycol units, while branched PEGs feature multiple PEG arms extending from a central core.[1][2] This structural divergence leads to significant differences in their physicochemical and biological properties.[1]
At a Glance: Key Differences Between Linear and Branched PEG Linkers
| Feature | Linear PEG Linkers | Branched PEG Linkers |
| Architecture | Single, unbranched chain of ethylene glycol units.[1][3] | Multiple PEG arms extending from a central core.[1][3] |
| Hydrodynamic Volume | Smaller for a given molecular weight.[1] | Larger for a given molecular weight, which can reduce renal clearance.[1][4] |
| "Stealth" Effect | Provides a hydrophilic shield to reduce immunogenicity and enzymatic degradation.[1][5] | Offers a superior shielding effect due to its three-dimensional structure, leading to enhanced protection.[1][3] |
| Drug-to-Antibody Ratio (DAR) | Typically lower, as one linker attaches one drug molecule.[1][3] | Potentially higher, as one linker can attach multiple drug molecules.[1][3] |
| In Vivo Half-Life | Generally shorter compared to branched PEGs of a similar total molecular weight.[4] | Often results in a significantly longer circulation time in the bloodstream.[4][6] |
| Steric Hindrance | Minimal, which can be advantageous for preserving the binding affinity of the targeting molecule.[4] | Increased, which may sometimes negatively impact binding affinity if not optimally designed.[1][3] |
| Synthesis & Cost | Simpler and more cost-effective.[2][7] | More complex and expensive.[2][8] |
Quantitative Data Comparison
The selection of a linear or branched PEG linker can significantly impact the physicochemical and biological properties of a bioconjugate. The following tables summarize key quantitative data from comparative studies.
Pharmacokinetic Parameters
Experimental evidence consistently demonstrates that branched PEGylated proteins exhibit a more favorable pharmacokinetic profile compared to their linear counterparts of similar molecular weight.[6] The enhanced steric hindrance provided by the three-dimensional structure of branched PEGs more effectively shields the protein surface from proteolytic enzymes and renal clearance mechanisms.[6]
| Protein | PEG Architecture (Molecular Weight) | Animal Model | Terminal Half-life (t½) | Key Finding |
| TNF Nanobody | Linear (40 kDa) | Not Specified | - | Branched PEG conjugate showed a superior pharmacokinetic profile.[9] |
| Branched (2 x 20 kDa) | Not Specified | - | ||
| Human Serum Albumin (HSA) | Linear (20 kDa) | Not Specified | - | For the same total molecular weight, the branched PEG imparts a slightly larger hydrodynamic radius.[9] |
| Branched (20 kDa) | Not Specified | - | ||
| Interferon | Linear (Not Specified) | Not Specified | Shorter | Illustrates the general trend of improved pharmacokinetics with branched structures.[3] |
| Branched (Not Specified) | Not Specified | Longer | ||
| TNF Nanobody | Linear (Not Specified) | Not Specified | Shorter | Illustrates the general trend of improved pharmacokinetics with branched structures.[3] |
| Branched (Not Specified) | Not Specified | Longer |
Note: Direct head-to-head comparisons of proteins PEGylated with linear and branched PEGs of the exact same total molecular weight are not always available in the literature. The data presented here represents the most relevant comparisons found.[6]
Hydrodynamic Radius
The larger hydrodynamic volume of branched PEGs is a key factor in their extended in vivo half-life.[4]
| Conjugate | Hydrodynamic Radius (Rh) (nm) |
| Human Serum Albumin (HSA) - Linear PEG (20 kDa) | 6.1[9] |
| Human Serum Albumin (HSA) - Branched PEG (20 kDa) | 6.4[9] |
| α-lactalbumin - Linear PEG (5 kDa) | 3.5[4] |
| α-lactalbumin - Branched PEG (5 kDa) | 4.2[4] |
| α-lactalbumin - Linear PEG (10 kDa) | 5.2[4] |
| α-lactalbumin - Branched PEG (10 kDa) | 6.1[4] |
| Bovine Serum Albumin (BSA) - Linear PEG (20 kDa) | 5.42 ± 0.28[4] |
| Bovine Serum Albumin (BSA) - Branched PEG (20 kDa) | 7.36 ± 0.20[4] |
| Bovine Serum Albumin (BSA) - Linear PEG (40 kDa) | 6.83 ± 0.09[4] |
| Bovine Serum Albumin (BSA) - Branched PEG (40 kDa) | 9.58 ± 0.35[4] |
Experimental Protocols
Detailed methodologies are crucial for the successful comparison and implementation of branched and linear PEG linkers in bioconjugation.
Protocol 1: Determination of Hydrodynamic Volume by Size Exclusion Chromatography (SEC)
Objective: To measure and compare the hydrodynamic volume of proteins or nanoparticles conjugated with linear versus branched PEG linkers.[1]
Methodology:
-
System Preparation: Equilibrate a size exclusion chromatography system with an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).[1][9]
-
Sample Preparation: Prepare solutions of the unmodified protein/nanoparticle and the PEGylated conjugates (linear and branched) at a known concentration.[1]
-
Injection and Elution: Inject a defined volume of each sample into the SEC column.[1] Molecules are separated based on their hydrodynamic size, with larger molecules eluting earlier.[9]
-
Data Analysis: The elution volume is used to determine the hydrodynamic radius (Rh) by comparing it to a calibration curve generated from a set of protein standards with known molecular weights and hydrodynamic radii.[9]
Protocol 2: Assessment of ADC Stability in Serum
Objective: To evaluate the stability of Antibody-Drug Conjugates (ADCs) with linear or branched linkers in a biologically relevant medium by monitoring the drug-to-antibody ratio (DAR) over time.[1]
Methodology:
-
Serum Incubation: Incubate the ADCs (with both linear and branched linkers) in serum (e.g., human or mouse) at 37°C.[1]
-
Time-Course Sampling: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96 hours).[1]
-
ADC Purification: At each time point, purify the ADC from the serum proteins.[1]
-
DAR Measurement: Determine the DAR of the purified ADC using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).[1]
-
Data Analysis: Plot the DAR as a function of time to compare the stability of the ADCs with linear and branched linkers. A slower decrease in DAR indicates greater stability.
Protocol 3: Amine-Reactive PEGylation using an NHS Ester
Objective: To covalently attach an NHS-activated PEG linker to the primary amine groups (e.g., lysine residues) of a protein.[10][11]
Methodology:
-
Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.[11]
-
PEG-NHS Ester Preparation: Immediately before use, dissolve the NHS-activated PEG linker in anhydrous DMSO or DMF.[11]
-
Conjugation Reaction: Add the dissolved PEG linker to the protein solution at a 5- to 20-fold molar excess.[10] Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours with gentle stirring.[10]
-
Quenching the Reaction: Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to consume any unreacted NHS-ester PEG.[10] Incubate for 15-30 minutes at room temperature.[10]
-
Purification: Remove unreacted PEG linker and byproducts from the PEGylated protein using SEC or dialysis.[10]
-
Characterization: Analyze the purified bioconjugate by SDS-PAGE to confirm PEGylation and by SEC to assess purity.[10]
Protocol 4: Thiol-Reactive PEGylation using a Maleimide
Objective: To site-specifically conjugate a maleimide-activated PEG linker to a free cysteine residue on a protein.[12]
Methodology:
-
Protein Preparation: Dissolve the cysteine-containing protein in a thiol-free buffer (e.g., PBS, pH 6.5-7.5).[12] If necessary, reduce disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent.[10]
-
PEG-Maleimide Preparation: Immediately before use, dissolve the maleimide-activated PEG linker in the reaction buffer.[10]
-
Conjugation Reaction: Add the dissolved PEG linker to the protein solution at a 10- to 20-fold molar excess.[12] Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.[12]
-
Quenching the Reaction: Add a quenching solution (e.g., free cysteine or β-mercaptoethanol) to react with any excess maleimide-PEG.[10]
-
Purification: Purify the PEGylated protein from unreacted reagents using SEC or dialysis.[10]
Visualizing the Concepts
To better understand the structural differences and their implications, the following diagrams illustrate the basic architectures and a typical experimental workflow.
Caption: Structural comparison of linear and branched PEG linkers.
Caption: Experimental workflow for comparing linear and branched PEG conjugates.
Caption: Mechanism of reduced clearance for branched PEG conjugates.
Conclusion: Selecting the Optimal Linker
The choice between a linear and a branched PEG architecture for bioconjugation has profound implications for the in vivo stability and overall therapeutic potential of a biopharmaceutical.[6] The available data strongly suggest that branched PEGs offer a significant advantage in extending plasma half-life and reducing clearance rates compared to linear PEGs.[6] This is primarily attributed to the superior steric shielding and larger hydrodynamic volume conferred by the branched structure.[6]
However, the increased steric hindrance of branched linkers can sometimes negatively affect the binding affinity of the conjugated biomolecule.[1] Linear linkers, with their simpler structure, may offer more predictable behavior and less steric interference.[1] Ultimately, the optimal choice is highly dependent on the specific application, the nature of the biomolecule and the conjugated drug, and the desired pharmacokinetic and pharmacodynamic profile.[1] For applications requiring prolonged circulation and enhanced stability, branched PEG linkers present a compelling option. In contrast, when minimizing steric hindrance is paramount, a linear PEG linker may be more appropriate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Assessing Steric Hindrance of Short PEG Linkers: A Comparative Guide for Drug Development
For researchers, scientists, and drug development professionals, the rational design of bioconjugates like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) is essential for therapeutic success. The linker, a critical component connecting the functional moieties of these complex molecules, significantly influences their efficacy. Polyethylene glycol (PEG) linkers are widely used to improve the solubility and pharmacokinetic properties of bioconjugates.[1] However, the length of the PEG linker introduces a crucial factor: steric hindrance. This guide provides an objective comparison of how short PEG linkers modulate steric hindrance, supported by experimental data, to aid in the selection of an optimal linker strategy.
Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups within a molecule impedes a chemical reaction or intermolecular interaction.[1] In the context of bioconjugation, a PEG linker, while intended to provide spacing and hydrophilicity, can itself be a source of steric hindrance.[1][2] A short PEG linker might minimize this self-hindrance but may be insufficient to overcome challenges like aggregation or rapid clearance.[2] Conversely, while longer linkers can enhance in vivo performance, they may diminish in vitro potency due to increased steric hindrance, which can mask the active site of a drug or the binding domain of an antibody.[2][3]
Impact on Antibody-Drug Conjugates (ADCs)
In ADCs, the PEG linker connects a cytotoxic payload to a monoclonal antibody. The linker's length can influence the drug-to-antibody ratio (DAR), stability, pharmacokinetics (PK), and ultimately, the therapeutic window.[2]
The following tables summarize quantitative data from various studies, comparing key performance metrics across different PEG linker lengths in the context of ADCs.
Table 1: Effect of PEG Linker Length on Drug-to-Antibody Ratio (DAR)
| PEG Spacer Length | Average DAR | Key Insight |
| PEG4 | 2.5 | Shorter linkers may experience less steric crowding from the linker itself, potentially allowing conjugation to more accessible sites.[1] |
| PEG6 | 5.0 | An increase in DAR is observed, suggesting an optimal length that balances solubility and reactivity.[1] |
| PEG8 | 4.8 | Similar to PEG6, indicating a plateau effect where further increases in length do not necessarily improve conjugation efficiency.[1] |
| PEG12 | 4.1 | A slight decrease in DAR may suggest that longer PEG chains can begin to cause steric hindrance that impedes the conjugation reaction.[1] |
Table 2: Comparative Performance of ADCs with Varying PEG Linker Lengths
| PEG Linker Length | In Vitro Cytotoxicity (IC50) | Plasma Half-Life | In Vivo Efficacy (Tumor Growth Inhibition) | Key Observations |
| Non-PEGylated | High | Short | Low (11% reduction) | Rapid clearance limits tumor accumulation and efficacy.[1] |
| PEG2 / PEG4 | High | Moderately Increased | Moderate (35-45% reduction) | Shorter PEG linkers can improve pharmacokinetics over non-PEGylated versions while maintaining high in vitro potency.[1][4] |
| PEG8 / PEG12 / PEG24 | Moderate | Significantly Increased | Significant (75-85% reduction) | Longer PEG linkers enhance plasma half-life and tumor exposure, leading to improved in vivo efficacy.[4] |
Diagram: Influence of PEG Linker Length on ADC Properties
Caption: Logical relationship between PEG linker length and key ADC performance metrics.
Impact on Proteolysis-Targeting Chimeras (PROTACs)
In PROTACs, the linker connects a target protein-binding ligand to an E3 ligase-recruiting ligand. The linker's length and flexibility are critical for the formation of a stable and productive ternary complex (target protein-PROTAC-E3 ligase), which is necessary for target protein ubiquitination and subsequent degradation.[5] A linker that is too short can lead to steric clashes, preventing the formation of this complex.[6]
The following table summarizes experimental data on the impact of linker length on the efficacy of PROTACs targeting Bruton's tyrosine kinase (BTK) and BRD4.
Table 3: Effect of PEG Linker Length on PROTAC Efficacy
| PROTAC Target | Linker Composition | DC50 (nM) | Dmax (%) | Key Observations |
| BTK | < 4 PEG units | - | - | PROTACs with linkers shorter than four PEG units had impaired activity.[6] |
| BTK | ≥ 4 PEG units | Potent | - | A PEG4 linker provides the necessary length to overcome steric hindrance and facilitate effective ternary complex formation.[6] |
| BRD4 | Alkyl Chain | Higher | Lower | - |
| BRD4 | PEG4 | Lower | Greater | The flexibility and hydrophilicity of the PEG4 linker are thought to facilitate the formation of a more stable ternary complex, leading to higher potency and greater maximal degradation.[6] |
Diagram: Role of PEG Linker in PROTAC-Mediated Protein Degradation
References
A Comprehensive Guide to Alternatives for Azido-PEG2-acid in Bioconjugation
For researchers, scientists, and drug development professionals, the precise and efficient covalent linking of biomolecules is paramount for creating effective diagnostics, therapeutics, and research tools. Azido-PEG2-acid is a commonly utilized heterobifunctional linker, valued for its role in "click chemistry" and the hydrophilicity imparted by its polyethylene glycol (PEG) spacer. However, a diverse landscape of alternative linkers and conjugation strategies offers distinct advantages in terms of reaction kinetics, stability, and the overall performance of the resulting bioconjugate. This guide provides an objective comparison of key alternatives to this compound, supported by experimental data and detailed protocols to empower informed decision-making in your research and development endeavors.
Comparative Analysis of Bioconjugation Chemistries
The selection of a bioconjugation strategy is a critical decision that influences the stability, biological activity, and overall performance of the resulting conjugate. The following tables provide a quantitative comparison of common bioconjugation methods, highlighting their reaction kinetics, stability, and typical efficiencies.
Table 1: Performance Comparison of Common Bioconjugation Chemistries
| Feature | Azide-Alkyne Cycloaddition (SPAAC) | Thiol-Maleimide Coupling | Amine-Reactive (NHS Ester) |
| Target Functional Group | Azides (-N₃) and Strained Alkynes (e.g., DBCO, TCO) | Thiols (-SH) | Primary Amines (-NH₂) |
| Reaction Kinetics (Second-Order Rate Constant) | Fast to Extremely Fast (~800 - 30,000 M⁻¹s⁻¹ for TCO-tetrazine)[1] | Fast (~1000 M⁻¹s⁻¹)[1] | Variable, generally slower[1] |
| Typical Efficiency/Yield | High (>90%)[2] | High (>90%)[2] | Modest (50-80%)[2] |
| Bond Formed | Triazole | Thioether | Amide |
| Stability of Linkage | Very High: The triazole ring is robust and resistant to cleavage.[3] | Moderate to High: The thioether bond can undergo retro-Michael addition in the presence of other thiols.[4] | High: The amide bond is very stable under physiological conditions.[1] |
| Reaction Conditions | Mild, aqueous buffers (pH 5-9)[1] | pH 6.5-7.5 to ensure thiol selectivity[1] | pH 7.2-9 for efficient acylation[1] |
| Biocompatibility | Excellent: Copper-free click chemistry is bioorthogonal.[1] | Good, but potential for off-target reactions with endogenous thiols.[1] | Good, but susceptible to hydrolysis of the NHS ester.[2] |
Table 2: Comparison of Linker Properties
| Linker Type | Key Advantages | Key Considerations |
| Linear PEG (e.g., this compound) | Well-defined, enhances solubility, reduces immunogenicity.[5] | Potential for PEG-specific antibodies, may not be biodegradable. |
| Branched PEG | Larger hydrodynamic radius, longer in vivo half-life, higher payload capacity.[6] | Increased steric hindrance, which may impact binding affinity.[6] |
| Non-PEG Linkers (e.g., peptide-based) | Can be biodegradable, may avoid PEG-related immunogenicity.[7] | May have different solubility and pharmacokinetic profiles compared to PEG. |
| Cleavable Linkers (e.g., disulfide, hydrazone) | Allows for controlled release of the conjugated molecule in specific biological environments.[5] | Stability in circulation must be balanced with cleavage at the target site. |
Experimental Protocols
Detailed and reproducible protocols are essential for the successful comparison of different bioconjugation strategies. Below are representative methodologies for key experiments.
Protocol 1: Comparative Analysis of Bioconjugation Efficiency using Mass Spectrometry
Objective: To quantitatively compare the conjugation efficiency of an azide-functionalized protein with a strained alkyne (e.g., DBCO-payload) versus a thiol-functionalized protein with a maleimide-payload.
Materials:
-
Azide-functionalized antibody (prepared via NHS-ester chemistry with an azide-PEG-NHS ester)
-
Thiol-functionalized antibody (disulfides reduced with TCEP)
-
DBCO-payload
-
Maleimide-payload
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reaction buffers: PBS for SPAAC, PBS at pH 7.0 for maleimide reaction
-
Size-exclusion chromatography (SEC) column
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (LC-MS)[1]
Procedure:
-
Conjugation Reactions (run in parallel):
-
SPAAC Reaction: Mix the azide-functionalized antibody with a 5-fold molar excess of the DBCO-payload in PBS at room temperature for 2 hours.
-
Maleimide Reaction: Mix the thiol-functionalized antibody with a 5-fold molar excess of the maleimide-payload in PBS (pH 7.0) at room temperature for 2 hours.
-
-
Purification: Purify both reaction mixtures separately using an SEC column to remove excess, unreacted payload.
-
Mass Spectrometry Analysis:
-
Desalt the purified antibody-drug conjugates (ADCs).
-
Analyze the intact mass of the unconjugated antibody and the purified ADCs using LC-MS.[1]
-
-
Data Analysis:
-
Deconvolute the mass spectra to determine the molecular weights of the different species (unconjugated, and conjugated with 1, 2, 3, etc. payloads).
-
Calculate the average drug-to-antibody ratio (DAR) for each conjugation method.[1]
-
Compare the relative abundance of each species to determine the conjugation efficiency.
-
Protocol 2: Assessment of Bioconjugate Stability in Serum
Objective: To compare the stability of the triazole linkage (from SPAAC) and the thioether linkage (from maleimide coupling) in human serum.
Materials:
-
Purified ADCs from Protocol 1
-
Human serum
-
PBS, pH 7.4
-
Incubator at 37°C
-
Protein A affinity beads
-
LC-MS system[8]
Procedure:
-
Incubation: Dilute each ADC to a final concentration of 100 µg/mL in human serum.[8]
-
Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 24, 48, 96, and 168 hours), collect aliquots for analysis.[8]
-
Affinity Capture: Isolate the ADCs from the serum proteins using Protein A affinity beads.[8]
-
Washing and Elution: Wash the beads with PBS to remove unbound serum components and then elute the ADCs.[8]
-
LC-MS Analysis: Analyze the eluted samples by LC-MS to determine the average DAR at each time point.[8]
-
Data Analysis: Plot the average DAR as a function of time for each ADC to determine the rate of drug loss and compare the stability of the two linkages.[8]
Visualization of Workflows and Signaling Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex experimental workflows and biological signaling pathways.
Conclusion
The choice of a linker for bioconjugation extends beyond a simple covalent connection; it is a critical design element that profoundly influences the performance of the final product. While this compound remains a valuable tool for "click chemistry," alternatives based on different reactive groups, linker architectures, and cleavability profiles offer a broader palette for tailoring bioconjugates to specific applications. For instance, copper-free click chemistry methods like SPAAC provide high efficiency and biocompatibility, making them ideal for in vivo applications.[1] Thiol-maleimide coupling offers high specificity for cysteine residues, while NHS ester chemistry is a well-established method for targeting abundant lysine residues.[1][2] The linker itself, whether it be a short or long PEG chain, branched, or non-PEG based, will impact the pharmacokinetics and stability of the bioconjugate.[6][9] A thorough evaluation of these alternatives, guided by quantitative data from well-designed experiments, is essential for the development of robust and effective bioconjugates for research, diagnostics, and therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. purepeg.com [purepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Researcher's Guide to the Quantification of Azide Groups on Functionalized Surfaces
The precise quantification of azide groups on functionalized surfaces is paramount for researchers, scientists, and drug development professionals. The density of these groups directly impacts the efficiency of subsequent bioconjugation reactions, influencing the performance of materials in applications ranging from drug delivery and diagnostics to cell targeting and tissue engineering. This guide provides an objective comparison of common techniques for azide quantification, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for your research needs.
Comparison of Azide Quantification Methods
A variety of techniques are available for quantifying surface-bound azides, each with its own set of advantages and limitations. The choice of method often depends on the nature of the surface, the required sensitivity, and the available instrumentation.
| Method | Principle | Typical Application | Advantages | Limitations |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental analysis of nitrogen atoms in the azide group. The N 1s spectrum shows two distinct peaks with a 2:1 area ratio, corresponding to the terminal and central nitrogen atoms.[1][2] | Solid surfaces, self-assembled monolayers (SAMs). | Provides elemental and chemical state information, surface-sensitive, quantitative. | Requires high vacuum, potential for X-ray induced sample damage, lower sensitivity compared to fluorescence methods.[3] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Direct detection of the characteristic asymmetric stretching vibration of the azide group (N₃) at approximately 2100 cm⁻¹.[1] | Surfaces such as silicon wafers with azide-terminated SAMs. | Label-free, non-destructive.[1] | Lower sensitivity, especially for low surface concentrations; potential for overlapping peaks.[1][4] |
| Fluorescent Labeling via Click Chemistry (CuAAC/SPAAC) | Covalent attachment of a fluorescent probe containing a terminal alkyne or a strained cyclooctyne to the surface azide groups. Quantification is based on the fluorescence intensity.[5][6] | Nanoparticles, proteins, cell surfaces, and other material surfaces. | High sensitivity and specificity, suitable for complex biological samples.[7] | Can require removal of excess unbound dye, potential for fluorescence quenching, indirect method.[4][8] |
| Staudinger Ligation | Reaction of the azide with a phosphine reagent, which can be tagged with a reporter molecule (e.g., a fluorophore) for quantification.[9][] | Labeling of biomolecules in living systems. | Bioorthogonal, proceeds in aqueous environments without a catalyst.[9][11] | Can have slower kinetics compared to click chemistry, potential for side reactions.[12] |
| UV-Vis Spectroscopy | Monitoring the change in absorbance of a reactant or product during a chemical reaction with the azide group. For example, tracking the disappearance of the DBCO alkyne absorbance during a SPAAC reaction.[4][7] | Nanoparticles and other materials in solution. | Does not require purification steps, can be performed with standard lab equipment.[4] | Lower sensitivity compared to fluorescence methods, requires a chromophore with a distinct absorbance change.[4] |
Experimental Protocols
Detailed methodologies for the key quantification techniques are provided below.
X-ray Photoelectron Spectroscopy (XPS) for Azide Quantification
Principle: XPS is a surface-sensitive technique that provides information about the elemental composition and chemical state of the top few nanometers of a surface. For azide quantification, the high-resolution N 1s spectrum is analyzed. The azide group (-N₃) exhibits a characteristic spectrum with two peaks: one for the two terminal nitrogen atoms and another for the central nitrogen atom, with an expected area ratio of 2:1.[2][13]
Protocol:
-
Sample Preparation: The azide-functionalized surface is placed on a sample holder and introduced into the ultra-high vacuum chamber of the XPS instrument.
-
Survey Scan: A broad survey scan is acquired to identify all elements present on the surface.
-
High-Resolution Scan: A high-resolution scan of the N 1s region (typically around 395-410 eV) is performed.
-
Data Analysis: The N 1s spectrum is deconvoluted into its constituent peaks. The peaks corresponding to the azide group are identified (typically around 401 eV for the terminal nitrogens and 405 eV for the central nitrogen).[2][14] The integrated area of these peaks is used to determine the atomic concentration of azide on the surface, often relative to a substrate signal (e.g., Si 2p for a silicon wafer).
Fourier-Transform Infrared (FTIR) Spectroscopy for Azide Quantification
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The azide group has a strong and characteristic asymmetric stretching vibration that appears around 2100 cm⁻¹.[1] The intensity of this peak is proportional to the number of azide groups on the surface.
Protocol:
-
Sample Preparation: The azide-modified surface is thoroughly rinsed with a suitable solvent to remove any unbound material and dried.
-
Background Spectrum: A background spectrum of the unmodified substrate is collected.
-
Sample Spectrum: The azide-modified sample is analyzed, typically using an Attenuated Total Reflectance (ATR) accessory for surface sensitivity.
-
Data Analysis: The background spectrum is subtracted from the sample spectrum. The area of the azide peak at ~2100 cm⁻¹ is integrated. This area can be correlated to the surface azide concentration through calibration with standards.[1]
Fluorescent Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Principle: SPAAC is a bioorthogonal click chemistry reaction that occurs between a strained cyclooctyne and an azide without the need for a copper catalyst.[6][15] By using a cyclooctyne derivative conjugated to a fluorophore (e.g., DBCO-Fluor 488), the surface azides can be fluorescently labeled. The amount of azide is then quantified by measuring the fluorescence intensity.
Protocol:
-
Metabolic Labeling (for cells): If quantifying azides on cell surfaces, cells are first incubated with an azide-modified sugar (e.g., Ac₄ManNAz) to incorporate azides into their surface glycans.[6]
-
Labeling Reaction: The azide-functionalized surface is incubated with a solution of the cyclooctyne-fluorophore (e.g., 25 µM DBCO-Fluor 488) in a suitable buffer (e.g., PBS) for 30-60 minutes at room temperature or 37°C.[1]
-
Washing: The surface is thoroughly washed multiple times with buffer to remove any unbound fluorescent probe.
-
Analysis: The fluorescence intensity of the surface is measured using a suitable instrument, such as a fluorescence microscope, plate reader, or flow cytometer. The intensity is proportional to the number of surface azide groups.[1]
Visualizing the Workflows
To better understand the experimental processes, the following diagrams illustrate the workflows for the described quantification methods.
Caption: Workflow for quantifying surface azides using XPS.
Caption: Workflow for quantifying surface azides using FTIR.
Caption: Workflow for SPAAC-based fluorescent quantification.
Caption: Comparison of CuAAC and SPAAC reaction pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Quantification of azide groups on a material surface and a biomolecule using a clickable and cleavable fluorescent compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. A New Way To Engineer Cells: The Staudinger Ligation [www2.lbl.gov]
- 11. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Perfluoroaryl Azide–Staudinger Reaction: A Fast and Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. X-Ray Photoelectron Spectroscopy Investigation of the Nitrogen Species in Photoactive Perfluorophenylazide-Modified Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
A Comparative Guide to the Biological Activity of Proteins after Conjugation with Azido-PEG2-acid
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene glycol (PEG) to proteins, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of biologics. The choice of the PEG linker and its reactive moiety is a critical determinant of the final conjugate's biological activity, stability, and pharmacokinetic profile. This guide provides an objective comparison of protein bioconjugation using Azido-PEG2-acid with other common alternatives, supported by experimental data and detailed methodologies, to aid in the rational design of protein-drug conjugates.
The Advantage of "Click Chemistry" with this compound
This compound utilizes an azide (N₃) functional group, which is a key component of "click chemistry." This class of reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), offers significant advantages over traditional conjugation methods, such as those using N-hydroxysuccinimide (NHS) esters that target primary amines (e.g., lysine residues). The key benefits of using an azide-based linker include high specificity, reaction efficiency, and bio-orthogonality, meaning the reaction does not interfere with native biological functional groups.[1] This leads to more homogeneous and well-defined bioconjugates with potentially greater retention of biological activity.[1]
Comparison of Conjugation Chemistries
The selection of a conjugation strategy significantly impacts the characteristics of the resulting protein-PEG conjugate. Below is a comparison of key features of Azido-PEG-acid (utilizing click chemistry) versus common alternatives like NHS-ester-PEG-acid and Maleimide-PEG-acid.
| Feature | Azido-PEG-acid (via Click Chemistry) | NHS-ester-PEG-acid | Maleimide-PEG-acid |
| Target Residue | Alkyne-modified amino acids (introduced site-specifically) | Lysine, N-terminus | Cysteine |
| Reaction Type | Azide-Alkyne Cycloaddition | Acylation | Michael Addition |
| Specificity | High (site-specific) | Moderate (targets multiple lysines) | High (targets less abundant cysteines) |
| Reaction Efficiency | High (>95% yield)[1] | Variable, susceptible to hydrolysis[1] | High, but can be reversible |
| Linkage Stability | Highly stable triazole ring | Stable amide bond | Thioether bond (can undergo retro-Michael reaction)[2] |
| Bio-orthogonality | Yes[1] | No (can react with other nucleophiles) | Partially (can react with other thiols) |
Quantitative Comparison of Biological Activity
The impact of the conjugation method on a protein's biological activity is a critical consideration. While direct head-to-head comparisons for this compound with other linkers on the same protein are limited in publicly available literature, general trends can be observed from studies on PEGylated proteins. The following tables summarize representative data on the effect of PEGylation on the in vitro bioactivity of two common therapeutic proteins, Interferon alpha-2a and Granulocyte Colony-Stimulating Factor (G-CSF). It is important to note that the specific activity is highly dependent on the protein, the size of the PEG, and the site of conjugation.
Table 1: In Vitro Bioactivity of PEGylated Interferon alpha-2a
| Conjugation Method/PEG type | Protein | Assay Type | Relative In Vitro Activity (%) | Reference |
| Native (unconjugated) | Interferon alpha-2a | Antiviral Assay | 100 | General knowledge |
| Branched 40 kDa PEG | Peginterferon alfa-2a | Antiviral Assay | ~7 | [3] |
| Linear 12 kDa PEG | Peginterferon alfa-2b | Antiviral Assay | ~28 | [3] |
Note: The data above compares different PEG structures and sizes rather than the linker chemistry itself, but it illustrates the common trend of reduced in vitro activity upon PEGylation.
Table 2: In Vitro Bioactivity of PEGylated G-CSF
| Conjugation Method/PEG type | Protein | Assay Type | Relative In Vitro Activity (%) | Reference |
| Native (unconjugated) | G-CSF | Cell Proliferation Assay | 100 | [4] |
| N-terminal 20 kDa PEG | PEG-G-CSF | Cell Proliferation Assay | ~30-50 | [4] |
| N-terminal 5 kDa PEG | PEG-G-CSF | Cell Proliferation Assay | ~60-80 | [4] |
Note: This data highlights the impact of PEG size on bioactivity. Site-specific conjugation using this compound at a location distal to the active site is expected to better preserve the protein's native function compared to random conjugation methods.
Experimental Protocols
Detailed methodologies are essential for the synthesis and evaluation of protein-PEG conjugates. Below are representative protocols for protein conjugation using this compound and for assessing the biological activity of the resulting conjugates.
Protocol 1: Two-Step Protein Modification and Conjugation using Azido-PEG-NHS Ester and Click Chemistry
This protocol outlines the introduction of an azide handle onto a protein via an NHS ester reaction, followed by conjugation to an alkyne-containing molecule using click chemistry.[5]
Step 1: Protein Labeling with Azido-PEG-NHS Ester
-
Protein Preparation: Ensure the protein is in an amine-free buffer (e.g., PBS, pH 7.2-8.0). If the buffer contains primary amines like Tris or glycine, perform a buffer exchange using a desalting column or dialysis. The protein concentration should be between 1-10 mg/mL.[5]
-
Reagent Preparation: Immediately before use, dissolve the Azido-PEG-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.[5]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved Azido-PEG-NHS ester to the protein solution. Gently mix and incubate for 30-60 minutes at room temperature or for 2 hours on ice.[6]
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.[6]
-
Purification: Remove excess, unreacted reagent by purifying the conjugate using a desalting column or dialysis against a suitable buffer.[5]
Step 2: Click Chemistry Conjugation (SPAAC - Copper-Free)
-
Reaction Setup: In a microcentrifuge tube, combine the azide-functionalized protein with a 5- to 10-fold molar excess of a cyclooctyne-containing molecule (e.g., DBCO, BCN).[5]
-
Incubation: Incubate the reaction mixture for 1-12 hours at room temperature or 37°C.[5]
-
Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or dialysis to remove the excess cyclooctyne-containing molecule.
Protocol 2: Antiviral Cytopathic Effect (CPE) Assay for Interferon Activity
This assay measures the ability of interferon to protect cells from a viral challenge.[7]
-
Cell Plating: Seed a suitable cell line (e.g., A549 human lung carcinoma cells) into 96-well plates and incubate overnight to form a confluent monolayer.[7]
-
Sample Preparation: Prepare serial dilutions of the interferon standard, native interferon, and this compound conjugated interferon in a separate 96-well plate.[7]
-
Cell Treatment: Add the interferon dilutions to the plated cells and incubate for 18-24 hours to induce an antiviral state.[7]
-
Viral Challenge: Add a predetermined amount of virus (e.g., Encephalomyocarditis virus - EMCV) to all wells except for the cell control wells.
-
Incubation: Incubate the plates until the virus has caused complete cell death in the virus control wells.
-
Staining: Remove the media and stain the remaining viable cells with a crystal violet solution.
-
Quantification: After washing and drying, the retained stain is solubilized, and the absorbance is read on a plate reader. The biological activity is calculated relative to the interferon standard.
Protocol 3: Cell Proliferation (MTT) Assay for G-CSF Activity
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation in response to G-CSF.[8]
-
Cell Seeding: Seed a G-CSF-dependent cell line (e.g., NFS-60) in a 96-well plate.
-
Treatment: Treat the cells with serial dilutions of native G-CSF and this compound conjugated G-CSF for a specified period (e.g., 72 hours).[8]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.[8]
-
Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Quantification: Measure the absorbance at a specific wavelength (e.g., 570 nm). The amount of formazan produced is proportional to the number of viable cells.
Visualizations
The following diagrams illustrate the experimental workflow and the chemical principles of the compared conjugation methods.
General workflow for protein conjugation and bioactivity assessment.
Comparison of conjugation chemistries.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of Azido-PEG2-acid
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like Azido-PEG2-acid are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound, a molecule containing a potentially hazardous azide functional group. Adherence to these protocols is critical for mitigating risks and promoting environmental responsibility.
This compound is a bifunctional molecule featuring a terminal azide group and a carboxylic acid, connected by a polyethylene glycol (PEG) spacer. While the PEG component is generally considered to have low toxicity, the azide group necessitates careful handling and specific disposal procedures due to its potential to form explosive compounds.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) and Engineering Controls:
| Equipment | Specification |
| Gloves | Nitrile gloves are suitable for handling this compound. For higher concentrations or direct contact, consider double-gloving or using silver shield gloves under nitrile gloves. |
| Eye Protection | Chemical safety goggles or a face shield must be worn at all times. |
| Lab Coat | A standard laboratory coat is required to protect from splashes. |
| Ventilation | All handling and disposal procedures should be conducted in a well-ventilated chemical fume hood. |
Disposal Procedures for this compound
The primary directive for the disposal of this compound is to treat it as hazardous chemical waste, with special attention given to the azide functional group.
Step 1: Waste Segregation and Collection
-
Designated Waste Container : All waste containing this compound, including contaminated labware, gloves, and absorbent materials, must be collected in a designated, clearly labeled hazardous waste container.
-
Labeling : The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and an azide hazard warning.
-
Avoid Incompatibles :
-
Acids : Do not mix azide-containing waste with acidic waste. The combination can generate highly toxic and explosive hydrazoic acid (HN₃).[1]
-
Heavy Metals : Never dispose of azide waste in a manner that allows it to come into contact with heavy metals such as lead or copper, commonly found in plumbing. This can lead to the formation of highly shock-sensitive and explosive metal azides.[2] For this reason, never pour this compound or its waste down the drain .[2]
-
Halogenated Solvents : Avoid mixing with halogenated solvents like dichloromethane or chloroform, as this can form explosive di- and tri-azidomethane.[1]
-
Step 2: Deactivation of Residual Azide (Quenching)
For waste streams containing significant amounts of unreacted this compound, it is best practice to chemically deactivate or "quench" the azide functionality before final disposal. This converts the azide into a more stable derivative.
Experimental Protocol for Quenching this compound Waste:
This protocol is adapted from standard procedures for quenching sodium azide and should be performed in a chemical fume hood with appropriate PPE.
Materials:
-
Aqueous waste containing this compound (concentration should not exceed 5%).
-
20% aqueous solution of sodium nitrite (NaNO₂).
-
2M sulfuric acid (H₂SO₄).
-
Stir plate and stir bar.
-
Three-necked flask equipped with an addition funnel and a gas outlet.
-
Iodide-starch paper.
Procedure:
-
Place the aqueous this compound waste into the three-necked flask and begin stirring. If the concentration is above 5%, dilute it with water.
-
Add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 g of sodium nitrite for every gram of this compound in the waste.
-
Slowly add 2M sulfuric acid dropwise from the addition funnel. The reaction will produce nitrogen gas and nitric oxide. Ensure the gas outlet is properly vented into the fume hood.
-
Continue adding acid until the evolution of gas ceases and the solution is acidic (test with pH paper).
-
Test for the presence of excess nitrite by touching a drop of the solution to iodide-starch paper. A blue color indicates that the quenching reaction is complete.
-
The resulting solution, now free of reactive azides, should be neutralized to a pH between 6 and 9 with a suitable base (e.g., sodium bicarbonate) before being collected as hazardous waste.
Step 3: Final Disposal
-
Contact Environmental Health & Safety (EHS) : Once the waste is collected (and quenched, if applicable), arrange for its disposal through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Follow Regulations : Adhere to all local, state, and federal regulations for the disposal of hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, researchers can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for the most detailed and up-to-date information.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
